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  • Product: Ethyl-d5 Crotonate
  • CAS: 35845-34-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Characteristics of Deuterated Ethyl Crotonate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the physical and spectroscopic characteristics of deuterated ethyl crotonate, with a spec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic characteristics of deuterated ethyl crotonate, with a specific focus on the ethyl-d5 isotopologue. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document delves into the fundamental principles of how deuteration impacts the physicochemical properties of a molecule, offering both theoretical explanations and practical data. By understanding these nuances, researchers can better design experiments, interpret data, and leverage the unique properties of deuterated compounds in areas such as mechanistic studies, metabolic tracing, and the development of novel therapeutics with enhanced pharmacokinetic profiles.

Introduction: The Significance of Deuteration in Scientific Research

The substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), is a powerful tool in the arsenal of chemists and pharmaceutical scientists. While chemically similar, the doubling of mass imparts subtle yet significant changes to the physical properties of a molecule. These alterations, collectively known as isotope effects, can have profound implications for a compound's behavior in biological and chemical systems.

In the realm of drug development, "heavy drugs" are designed with deuterium at specific positions to strategically alter their metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This "kinetic isotope effect" can slow down enzymatic metabolism, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency.[1] Furthermore, deuterated compounds are indispensable as internal standards in mass spectrometry-based quantitative analysis due to their similar chemical behavior and distinct mass.[2]

This guide will focus on ethyl (E)-but-2-enoate, commonly known as ethyl crotonate, a versatile organic compound used in various syntheses. We will explore the physical characteristics of its non-deuterated form and provide a detailed, predictive analysis of its ethyl-d5 isotopologue, ethyl (E)-but-2-enoate-d5.

Comparative Physical Properties: Ethyl Crotonate vs. Ethyl Crotonate-d5

The introduction of five deuterium atoms into the ethyl group of ethyl crotonate results in predictable changes to its bulk physical properties. These changes are primarily due to the increased molecular weight and alterations in intermolecular forces.

PropertyEthyl Crotonate (Non-deuterated)Ethyl (E)-but-2-enoate-d5 (Predicted)Rationale for Predicted Change
Molecular Formula C₆H₁₀O₂C₆H₅D₅O₂Replacement of 5 H atoms with 5 D atoms.
Molecular Weight 114.14 g/mol [3][4][5]119.17 g/mol Increased mass due to the presence of 5 neutrons.
Boiling Point 142-143 °C[5][6][7]Slightly higher (~143-145 °C)Increased molecular weight leads to stronger van der Waals forces, requiring more energy for the phase transition. This effect is well-documented for other deuterated compounds.[8][9][10]
Density ~0.918 g/mL at 25 °C[5][6]Slightly higher (~0.96 g/mL at 25 °C)The C-D bond is slightly shorter and stronger than the C-H bond, leading to a more compact molecular structure and thus a higher density for the same volume.[1]
Refractive Index (n²⁰/D) ~1.424[5][6]Slightly lower (~1.422)Deuteration can slightly decrease the polarizability of the C-H/C-D bond, which can lead to a minor decrease in the refractive index.
Solubility Insoluble in water; soluble in ethanol and oils.[3][4]Insoluble in water; soluble in ethanol and oils.The overall polarity of the molecule is not significantly altered by deuteration of the non-polar ethyl group, so solubility is expected to remain largely unchanged.[11][12]

Spectroscopic Characterization: A Comparative Analysis

The most significant and analytically useful differences between ethyl crotonate and its deuterated analogue are observed in their spectroscopic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the successful deuteration of a molecule.

  • ¹H NMR: In the ¹H NMR spectrum of ethyl crotonate-d5, the signals corresponding to the ethyl group protons (a triplet at ~1.25 ppm and a quartet at ~4.15 ppm) will be absent. The remaining signals for the crotonate moiety (a doublet of doublets at ~1.88 ppm, a doublet of quartets at ~5.83 ppm, and a doublet of quartets at ~6.96 ppm) will remain, although minor shifts in their chemical shifts are possible due to long-range isotope effects.

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum of ethyl crotonate-d5 will show two signals corresponding to the deuterated ethyl group: one for the -CD₃ group and one for the -CD₂- group. The chemical shifts in ²H NMR are analogous to those in ¹H NMR.

  • ¹³C NMR: The ¹³C NMR spectrum of ethyl crotonate-d5 will show the same number of signals as the non-deuterated compound. However, the signals for the carbons of the ethyl group will exhibit splitting due to coupling with deuterium (a triplet for the -CD₂- carbon and a septet for the -CD₃- carbon, following the 2nI+1 rule where I=1 for deuterium). These signals will also be significantly broader than their protonated counterparts.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to changes in bond vibrational frequencies, making it an excellent tool for identifying deuteration. The primary difference will be observed in the C-H stretching region.

  • C-H vs. C-D Stretching Vibrations: The C-H stretching vibrations of the ethyl group in standard ethyl crotonate appear in the 2850-3000 cm⁻¹ region. In ethyl crotonate-d5, these bands will be absent and replaced by new C-D stretching bands at significantly lower frequencies, typically in the 2000-2250 cm⁻¹ range. This shift is a direct consequence of the heavier mass of deuterium, as predicted by Hooke's Law for a harmonic oscillator. A study on deuterated ethyl acetate confirms the appearance of trideutero-methyl and dideuteromethylene group absorptions in this region.[13][14]

The characteristic C=O stretch of the ester group (around 1720 cm⁻¹) and the C=C stretch of the alkene (around 1655 cm⁻¹) are not expected to shift significantly upon deuteration of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the molecular weight of a compound and its fragments, making it a definitive technique for confirming deuteration.

  • Molecular Ion Peak: The molecular ion peak (M⁺) for ethyl crotonate-d5 will appear at an m/z value that is 5 units higher than that of the non-deuterated compound.

  • Fragmentation Pattern: The fragmentation pattern will also be altered. For example, the loss of the ethoxy group (-OCH₂CH₃) in ethyl crotonate results in a prominent fragment. In ethyl crotonate-d5, the corresponding loss of the deuterated ethoxy group (-OCD₂CD₃) will result in a fragment ion that is 5 mass units heavier.

Experimental Protocols: A Practical Approach

Synthesis of Ethyl (E)-but-2-enoate-d5 (Hypothetical)

A common method for the synthesis of esters is the Fischer esterification.

Step-by-step Methodology:

  • Reactants: To a round-bottom flask, add crotonic acid (1 equivalent) and deuterated ethanol (ethanol-d6, CH₃CD₂OD or CD₃CD₂OD, >3 equivalents).

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Visualization of Key Molecular Structures

The following diagrams illustrate the molecular structures of ethyl crotonate and its deuterated analogue.

Caption: Molecular structure of ethyl (E)-but-2-enoate.

Caption: Molecular structure of ethyl (E)-but-2-enoate-d5.

Conclusion

The deuteration of ethyl crotonate, specifically at the ethyl group, provides a molecule with distinct physical and spectroscopic properties. While the bulk properties such as boiling point and density are only slightly altered, the spectroscopic signatures in NMR, IR, and MS are significantly and predictably changed. These differences are not merely academic; they form the basis for the utility of deuterated compounds in a wide range of scientific applications. A thorough understanding of these characteristics is paramount for any researcher employing deuterated ethyl crotonate or other isotopically labeled compounds in their work, ensuring accurate experimental design and data interpretation.

References

  • Nolin, B., & Jones, R. N. (1956). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry, 34(10), 1392-1403. [Link]

  • Amanote Research. The Infrared Absorption Spectra of Deuterated Esters. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 429065, Ethyl trans-crotonate. [Link]

  • AZoM. (2015, February 11). The Spectra of Ethyl Crotonate. [Link]

  • Magritek. (2019). Ethyl crotonate. [Link]

  • Magritek. (2017). An Introduction to NMR on Ethyl Crotonate Molecules. [Link]

  • LookChem. Cas 10544-63-5,ETHYL CROTONATE. [Link]

  • ResearchGate. NMR spectra of ethyl crotonate. [Link]

  • Organic Syntheses. ethyl 4-hydroxycrotonate. [Link]

  • ACS Publications. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. [Link]

  • ChemWhat. Ethyl crotonate CAS#: 623-70-1. [Link]

  • News-Medical.net. (2018, September 4). Spectra of Trans-Ethyl Crotonate. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Pearson. A C-D (carbon–deuterium) bond is electronically much like a C-H b... [Link]

  • ResearchGate. An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]

  • Chemistry LibreTexts. 3.2: IR Spectroscopy. [Link]

  • epgp. 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Calgary. Spectroscopy Tutorial: Esters. [Link]

  • PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]

  • ACS Publications. An Empirical IR Frequency Map for Ester C O Stretching Vibrations. [Link]

  • SpectraBase. Crotonic acid ethyl ester - Optional[ATR-IR]. [Link]

  • Reddit. Are boiling points and melting points affected by isotopic value? [Link]

  • ResearchGate. What is the effects of isotopes on thermodynamic properties? [Link]

  • FooDB. Showing Compound Ethyl crotonate (FDB019204). [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Wikipedia. Deuterated drug. [Link]

  • The Good Scents Company. ethyl crotonate. [Link]

  • U.S. Food & Drug Administration. ethyl crotonate. [Link]

  • precisionFDA. ETHYL CROTONATE. [Link]

  • SIELC Technologies. Ethyl crotonate. [Link]

  • TDX. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • Wikipedia. Deulinoleate ethyl. [Link]

Sources

Exploratory

Foreword: Beyond Chemical Purity in Drug Development

An In-Depth Technical Guide to the Isotopic Enrichment and Purity of Ethyl-d5 Crotonate In the landscape of modern pharmaceutical research, the deliberate modification of molecules through isotopic labeling has become an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isotopic Enrichment and Purity of Ethyl-d5 Crotonate

In the landscape of modern pharmaceutical research, the deliberate modification of molecules through isotopic labeling has become an indispensable tool. Deuterium-labeled compounds, in particular, are pivotal in pharmacokinetic studies, acting as metabolic tracers and serving as robust internal standards for quantitative bioanalysis.[1] However, for these tools to be effective, their integrity must be beyond question. The definition of "purity" for a deuterated active pharmaceutical ingredient (API) or intermediate like Ethyl-d5 Crotonate transcends the mere absence of chemical contaminants. It expands to encompass a rigorous understanding of its isotopic composition.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the isotopic enrichment and purity of Ethyl-d5 Crotonate. We will move beyond procedural lists to explore the causality behind analytical choices, emphasizing a self-validating system of characterization that combines the strengths of multiple orthogonal techniques. Herein, we establish the authoritative grounding required to ensure that the "deuterium difference" is not an assumption, but a precisely controlled and validated parameter.

The Molecular Identity of Ethyl-d5 Crotonate

Ethyl-d5 Crotonate is the deuterated analogue of Ethyl Crotonate, a simple ester. The "-d5" designation indicates that five hydrogen atoms in the ethyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.

PropertyValue
Chemical FormulaC₆H₅D₅O₂
Linear FormulaCH₃CH=CHCOOCD₂CD₃
Molecular Weight~119.17 g/mol
Unlabeled MW114.14 g/mol
Core ApplicationInternal Standard, Metabolic Tracer

The utility of Ethyl-d5 Crotonate, particularly as an internal standard in mass spectrometry-based assays, relies on it being chemically identical to its unlabeled counterpart but mass-shifted. This allows it to co-elute chromatographically while being distinctly resolved by the mass spectrometer, enabling precise quantification.

The Concept of Isotopic Purity: A Two-Fold Definition

For isotopically labeled compounds, purity is a dual concept comprising both chemical and isotopic integrity. Even minor deviations can significantly impact experimental outcomes.[3]

  • Chemical Purity : This refers to the absence of other chemical compounds, assessed using standard techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Isotopic Purity : This is a more complex parameter that describes the extent of deuterium incorporation. It is further divided into two critical, yet often confused, terms:

    • Isotopic Enrichment : Refers to the percentage of deuterium at a specific labeled position within the molecule. An enrichment of "99.5% D" means that at any given labeled site, there is a 99.5% probability of finding a deuterium atom.[2]

    • Species Abundance (or Isotopologue Distribution) : Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[2] Due to the statistical nature of synthesis, a batch of Ethyl-d5 Crotonate will contain not only the desired d5 molecule but also small populations of d4, d3, and other isotopologues.[2]

It is a common misconception that 99.5% isotopic enrichment translates to a product containing 99.5% of the fully deuterated d5 species. The reality is a statistical distribution, which must be analytically confirmed.

Synthesis and GMP Considerations

The most direct synthesis of Ethyl-d5 Crotonate involves the esterification of crotonic acid with a deuterated ethanol source, typically ethanol-d6 (CD₃CD₂OH), in the presence of an acid catalyst.[4]

CH₃CH=CHCOOH + CD₃CD₂OH --(H⁺)--> CH₃CH=CHCOOCD₂CD₃ + H₂O

While straightforward, achieving high isotopic enrichment requires stringent control over starting materials and reaction conditions to prevent H/D exchange with any residual protons.

For applications in drug development, synthesis must adhere to Good Manufacturing Practices (GMP).[5] This ensures that all processes are well-documented, controlled, and optimized to maintain product integrity and regulatory compliance.[5][6] Key GMP considerations include rigorous quality management systems, comprehensive documentation of all procedures, and facilities designed to minimize contamination risks.[5][7]

The Analytical Cornerstone: A Multi-Technique, Self-Validating Approach

No single analytical technique can fully characterize a deuterated compound. A robust, trustworthy assessment is achieved by combining the structural insights of Nuclear Magnetic Resonance (NMR) with the mass-resolving power of Mass Spectrometry (MS).[1][3][8] This integrated approach provides a complete picture of molecular identity, isotopic enrichment, and isotopologue distribution.[3]

G cluster_0 Characterization Workflow Synthesis Synthesis of Ethyl-d5 Crotonate NMR_Analysis NMR Spectroscopy (¹H and/or ²H) Synthesis->NMR_Analysis Structural Integrity & Isotopic Enrichment MS_Analysis High-Resolution MS (LC-MS or GC-MS) Synthesis->MS_Analysis Molecular Weight & Isotopologue Distribution Data_Integration Data Integration & Cross-Validation NMR_Analysis->Data_Integration MS_Analysis->Data_Integration CoA Certificate of Analysis (Purity & Enrichment Report) Data_Integration->CoA

Caption: Integrated workflow for the characterization of Ethyl-d5 Crotonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR is the definitive technique for structural elucidation, providing unambiguous information on the site and extent of deuterium incorporation.[1][8]

  • Expertise & Causality : We use ¹H-NMR (Proton NMR) as the primary tool. The principle is straightforward: where a deuterium atom has replaced a proton, the corresponding signal in the ¹H spectrum will disappear or be significantly reduced in intensity. By comparing the integration of the remaining proton signals (from the crotonate backbone) to the vastly diminished signals in the ethyl region, we can accurately quantify the overall isotopic enrichment.[2] For even more direct evidence, ²H-NMR (Deuterium NMR) can be used to directly observe the deuterium signals, confirming their location.[1]

Experimental Protocol: ¹H-NMR for Isotopic Enrichment

  • Sample Preparation : Accurately weigh ~5-10 mg of Ethyl-d5 Crotonate and dissolve it in a deuterated solvent (e.g., CDCl₃) that does not contain residual signals in the regions of interest. Add a known quantity of a high-purity, non-volatile internal standard (e.g., 1,3,5-trichlorobenzene) for quantitative analysis (qNMR).

  • Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

  • Data Acquisition : Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full signal recovery between scans. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing : Process the spectrum with minimal baseline correction and phase adjustment.

  • Analysis : Carefully integrate the signals corresponding to the protons on the crotonate backbone (CH₃CH=CH-) and the residual proton signals on the ethyl group (-OCH₂CH₃). Compare the integration of the residual ethyl signals to the integration of the crotonate backbone protons. The isotopic enrichment is calculated based on the degree of signal reduction relative to the expected 5 protons in the ethyl group.

Mass Spectrometry (MS): Resolving the Isotopologue Profile

While NMR confirms enrichment at the labeled sites, it cannot easily differentiate a mixture of d5, d4, and d3 molecules.[9] This is the domain of high-resolution mass spectrometry (HRMS), which separates and quantifies each isotopologue based on its unique mass-to-charge (m/z) ratio.[2][10]

  • Trustworthiness : Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution analyzer (e.g., Orbitrap or TOF) is critical.[11] This provides the mass accuracy and resolution needed to distinguish between isotopologues, which differ by only ~1.006 Da (the mass difference between deuterium and protium).[10][12] The resulting mass spectrum provides a fingerprint of the species abundance, allowing for the calculation of the overall isotopic purity.

Experimental Protocol: LC-HRMS for Isotopologue Distribution

  • Sample Preparation : Prepare a dilute solution of Ethyl-d5 Crotonate (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography : Inject the sample onto a UHPLC system coupled to the HRMS. Use a standard C18 column to chromatographically separate the analyte from any potential chemical impurities.

  • Mass Spectrometry Acquisition : Introduce the eluent into the HRMS instrument, typically using electrospray ionization (ESI).[10] Acquire data in full scan mode with high resolving power (>60,000) to ensure baseline separation of the isotopologue peaks.[11]

  • Data Analysis :

    • Extract the ion chromatograms for the expected m/z values of the protonated molecular ions of each isotopologue (d0 to d5).

    • Integrate the peak area for each isotopologue.

    • Correct the raw peak areas by subtracting the contribution of the natural abundance of ¹³C from the preceding isotopologue peak.

    • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues. This provides the species abundance or isotopic distribution.[13]

Data Synthesis: Interpreting the Complete Picture

The true power of this dual-technique approach lies in the synthesis of the data. NMR provides the highly accurate overall enrichment value, which can then be used to calculate a theoretical isotopologue distribution based on a binomial expansion. This theoretical profile is then compared against the actual distribution measured by HRMS.[2] A strong correlation between the two validates the entire analysis.

Table: Theoretical Isotopologue Distribution for a d5 Compound at 99.0% Isotopic Enrichment

IsotopologueNumber of Deuterium AtomsTheoretical Species Abundance (%)
d55(0.99)⁵ = 95.10%
d445 x (0.99)⁴ x (0.01)¹ = 4.80%
d3310 x (0.99)³ x (0.01)² = 0.10%
d2210 x (0.99)² x (0.01)³ = <0.01%
d115 x (0.99)¹ x (0.01)⁴ = <0.01%
d00(0.01)⁵ = <0.01%

Note: This table represents a statistical model. The actual measured distribution provides the definitive result.[2]

G cluster_Ethyl_Crotonate Ethyl Crotonate (Unlabeled) cluster_Ethyld5_Crotonate Ethyl-d5 Crotonate (Labeled) Unlabeled CH₃-CH=CH-COO-CH₂-CH₃ C₆H₁₀O₂ MW: 114.14 Labeled CH₃-CH=CH-COO-CD₂-CD₃ C₆H₅D₅O₂ MW: ~119.17 Unlabeled:f0->Labeled:f0 Deuteration of Ethyl Group

Caption: Structural comparison of Ethyl Crotonate and its d5 isotopologue.

Conclusion: An Authoritative Framework for Confidence

The characterization of Ethyl-d5 Crotonate is a clear example of how the analytical paradigm for deuterated compounds has shifted. It requires a deep understanding of isotopic chemistry and the synergistic application of powerful analytical techniques.[2] By combining the structural certainty of NMR with the distributional clarity of HRMS, we create a self-validating system that ensures batch-to-batch consistency and meets the stringent expectations of regulatory bodies.[2] This rigorous, evidence-based approach provides researchers and developers with the highest level of confidence, ensuring that the deuterated materials used in their critical studies are both predictable and reliable.

References

  • Source: ResolveMass Laboratories Inc.
  • Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: CIL Isotope Separations URL
  • Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: PubMed URL
  • Title: A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds Source: Benchchem URL
  • Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing Source: RSC Publishing URL
  • Title: Key Considerations for Scaling GMP Isotope Production in Medicine Source: Leading Minds Network URL
  • Title: Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy Source: PMC URL
  • Title: Overview of Good Manufacturing Practices (GMP)
  • Title: GMP Manufacturing: Best Practices for Radiolabeled APIs Source: Moravek URL
  • Title: Annex 2 - World Health Organization (WHO)
  • Title: Ethyl crotonate | 623-70-1 Source: ChemicalBook URL
  • Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac URL
  • Source: ResolveMass Laboratories Inc.
  • Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL
  • Source: International Atomic Energy Agency (IAEA)

Sources

Foundational

Technical Guide: Solubility Profile and Handling of Ethyl-d5 Crotonate

Executive Summary & Compound Identity Ethyl-d5 Crotonate is the isotopically labeled analog of ethyl crotonate, primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Ethyl-d5 Crotonate is the isotopically labeled analog of ethyl crotonate, primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS) workflows. Its primary application lies in the quantification of crotonic acid derivatives and metabolic tracking in drug development.

This guide defines the solubility landscape of Ethyl-d5 Crotonate, grounded in the Isotopic Similarity Principle , which posits that the solubility profile of a deuterated isotopolog (


) is statistically identical to its proteo-analog (

) for the purposes of solvent selection and extraction, despite minor variations in molar volume and density.
Physicochemical Profile
PropertyEthyl Crotonate (Unlabeled)Ethyl-d5 Crotonate (Labeled)
CAS Number 623-70-1Varies by vendor (e.g., 1219803-XX-X)
Formula


Molecular Weight 114.14 g/mol ~119.17 g/mol
Boiling Point 142–143 °C~141–143 °C (Predicted)
Density 0.918 g/mL~0.96 g/mL (Estimated due to D-substitution)
LogP 1.7 (Lipophilic)~1.7
Flash Point 2 °C (Highly Flammable)2 °C

Solubility Landscape

Ethyl-d5 Crotonate is an ester with a moderate lipophilic profile. It exhibits high solubility in organic solvents of varying polarity but demonstrates poor miscibility with aqueous media.[1]

Primary Solubilizers (Recommended)

These solvents are ideal for preparing stock solutions (


) or performing liquid-liquid extractions (LLE).
  • Chlorinated Solvents: Chloroform (

    
    ) , Dichloromethane (DCM) .
    
    • Mechanism: Excellent dipole-dipole interactions with the ester carbonyl.

    • Use Case: NMR spectroscopy (using

      
      ) and high-concentration stock storage.
      
  • Alcohols: Methanol , Ethanol .

    • Mechanism: Hydrogen bonding capability with the ester oxygen.

    • Use Case: LC-MS mobile phase compatibility.

  • Aprotic Polar Solvents: DMSO , Acetonitrile , Ethyl Acetate .

    • Mechanism: Dipole interactions without protic exchange risks.

    • Use Case: General screening and biological assays.

Poor Solvents (Avoid)
  • Water: Solubility is low (~9.25 g/L for the unlabeled form).

    • Risk:[2][3] Phase separation occurs rapidly. In aqueous buffers, hydrolysis to crotonic acid and ethanol-d5 may occur over time, compromising the standard's integrity.

Solubility Decision Tree

The following logic flow guides solvent selection based on the analytical technique.

SolubilityDecision Start Select Application Technique Technique? Start->Technique GCMS GC-MS / GC-FID Technique->GCMS LCMS LC-MS / HPLC Technique->LCMS NMR NMR Spectroscopy Technique->NMR SolventGC DCM, Hexane, Ethyl Acetate GCMS->SolventGC Volatile Organic SolventLC Methanol, Acetonitrile LCMS->SolventLC Miscible Polar SolventNMR Chloroform-d, DMSO-d6 NMR->SolventNMR Deuterated Warning Avoid Water/Buffers (Hydrolysis Risk) SolventLC->Warning Check Stability

Figure 1: Solvent selection logic based on downstream analytical application.

Experimental Protocols

Protocol: Preparation of Stable Stock Solution (1 mg/mL)

Objective: Create a primary standard of Ethyl-d5 Crotonate while minimizing volatility losses and isotopic exchange.

Materials:

  • Ethyl-d5 Crotonate (Neat liquid).

  • Solvent: Methanol (LC-MS Grade) or Dichloromethane (HPLC Grade).

  • Class A Volumetric Flask (10 mL).

  • Gas-tight Syringe (Hamilton type).

Methodology:

  • Tare & Weigh: Place a 10 mL volumetric flask containing ~5 mL of solvent on an analytical balance. Tare the balance.

  • Addition: Using a gas-tight syringe, introduce exactly 10.9 µL (assuming

    
    ) of Ethyl-d5 Crotonate directly into the solvent.
    
    • Scientific Rationale: Direct addition into solvent minimizes evaporation loss compared to weighing the neat liquid into an empty flask.

  • Gravimetric Confirmation: Record the exact weight (

    
    ). Calculate the true concentration: 
    
    
    
    .
  • Dilution: Dilute to volume with the chosen solvent. Invert 10x to mix.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Protocol: Solubility Verification (Visual)

If using a non-standard solvent, validate solubility before committing valuable isotope material.

  • Aliquot 100 µL of solvent into a glass insert.

  • Add 1 µL of Ethyl-d5 Crotonate.

  • Vortex for 10 seconds.

  • Pass Criteria: Solution is clear, single-phase, and free of schlieren lines (density gradients).

  • Fail Criteria: Turbidity, phase separation, or oil droplets at the bottom.

Stability & Handling Risks[8][9]

Isotopic Exchange

While the ethyl-d5 group (


) is chemically robust, the ester linkage is susceptible to hydrolysis.
  • Risk: Exposure to acidic or basic aqueous media will cleave the ester, yielding Crotonic acid and Ethanol-d5.

  • Mitigation: Maintain stock solutions in anhydrous organic solvents. Avoid storing in protic buffers for

    
     hours.
    
Volatility

Ethyl crotonate has a high vapor pressure.

  • Impact: Concentration of stock solutions will increase over time if caps are not tight, leading to quantitation errors.

  • Control: Use single-use aliquots for calibration curves to avoid repeated opening of the master stock.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 429065, Ethyl crotonate. Retrieved from [Link]

  • Thermo Scientific Chemicals. Ethyl crotonate, 98% Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. Ethyl Crotonate Odor and Solubility Profile. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Key Differences Between Ethyl-d5 Crotonate and its Non-Deuterated Analog

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern chemical and pharmaceutical research, the strategic use...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds is a cornerstone of innovation. This guide provides an in-depth technical exploration of the key differences between Ethyl Crotonate and its deuterated analog, Ethyl-d5 Crotonate. By replacing five hydrogen atoms with deuterium on the ethyl group, the molecule's utility is significantly expanded, primarily by leveraging the kinetic isotope effect (KIE).

This document will dissect the fundamental physicochemical and spectroscopic distinctions, delve into the profound impact of deuteration on metabolic stability, and provide practical, field-proven methodologies for the application of Ethyl-d5 Crotonate as an internal standard in quantitative analysis. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This guide is designed to empower researchers to harness the unique properties of Ethyl-d5 Crotonate to achieve more precise, reliable, and insightful experimental outcomes.

Introduction to Ethyl Crotonate and the Principle of Deuteration

Ethyl Crotonate (ethyl (E)-but-2-enoate) is a versatile organic compound used as a flavoring agent, in fragrances, and as an intermediate in organic synthesis.[1][2][3] Its non-deuterated form is a well-characterized molecule with established physical and chemical properties.

Deuteration is the process of replacing hydrogen (¹H) atoms in a molecule with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[4] While this substitution results in a minimal change to the molecule's overall size and shape, the doubling of the atomic mass of the isotope has profound effects on the strength of the chemical bonds it forms.[5][6] The Carbon-Deuterium (C-D) bond is stronger and vibrates at a lower frequency than a Carbon-Hydrogen (C-H) bond.[7][8] This seemingly subtle difference is the foundation of the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom involved in a rate-determining step is replaced by deuterium.[7][8]

In Ethyl-d5 Crotonate, the five hydrogen atoms of the ethyl group are replaced with deuterium. This specific labeling pattern makes it an invaluable tool for a variety of applications in research and drug development.

Physicochemical and Spectroscopic Differences

While specific experimental data for the physicochemical properties of Ethyl-d5 Crotonate is not widely published, we can infer the expected differences based on the principles of isotopic substitution.

Physicochemical Properties

The primary physical difference between Ethyl Crotonate and Ethyl-d5 Crotonate is their molecular weight. The substitution of five deuterium atoms for hydrogen atoms results in a significant mass increase.

PropertyEthyl CrotonateEthyl-d5 CrotonateKey Difference & Scientific Rationale
Molecular Formula C₆H₁₀O₂[7][9]C₆H₅D₅O₂[10]Replacement of 5 H atoms with 5 D atoms.
Molecular Weight 114.14 g/mol [7][9]119.17 g/mol [10]The mass of deuterium is approximately twice that of protium.
Boiling Point 142-143 °C[7][10]Expected to be very similar to Ethyl CrotonateIsotopic substitution has a minimal effect on intermolecular forces.
Density ~0.918 g/mL at 25 °C[7][10]Expected to be slightly higher than Ethyl CrotonateThe increased mass in a similar molecular volume results in higher density.
Refractive Index ~1.424 (n20/D)[7][10]Expected to be very similar to Ethyl CrotonateElectron cloud distribution is not significantly altered by isotopic substitution.
Spectroscopic Analysis

Spectroscopic techniques are essential for distinguishing between Ethyl Crotonate and its deuterated analog.

3.2.1. Mass Spectrometry (MS)

Mass spectrometry provides a clear and unambiguous distinction between the two compounds based on their mass-to-charge ratio (m/z). The molecular ion peak for Ethyl-d5 Crotonate will be 5 mass units higher than that of Ethyl Crotonate.

Expected Mass Spectra:

  • Ethyl Crotonate: Molecular ion (M⁺) at m/z = 114.

  • Ethyl-d5 Crotonate: Molecular ion (M⁺) at m/z = 119.

This mass shift is the fundamental principle that allows for the use of Ethyl-d5 Crotonate as an internal standard in quantitative LC-MS/MS analysis.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can readily differentiate between the two analogs.

  • ¹H NMR: In the ¹H NMR spectrum of Ethyl-d5 Crotonate, the signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) will be absent or significantly reduced in intensity. The signals for the crotonate moiety will remain.

  • ¹³C NMR: The ¹³C NMR spectrum will show subtle differences. The carbon atoms of the ethyl group in Ethyl-d5 Crotonate will exhibit splitting patterns due to coupling with deuterium (a triplet for -CD₂- and a quintet for -CD₃-), and their chemical shifts may be slightly different from the non-deuterated analog.

  • ²H NMR: A deuterium NMR spectrum of Ethyl-d5 Crotonate will show signals corresponding to the deuterium atoms on the ethyl group.

The Impact of Deuteration on Metabolic Stability

A primary application of deuteration in drug development is to enhance a molecule's metabolic stability.[5][11] Many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-determining step.[8]

The Kinetic Isotope Effect in Metabolism

By replacing a metabolically labile C-H bond with a stronger C-D bond, the rate of that metabolic transformation can be significantly reduced.[7][8] This is a direct consequence of the kinetic isotope effect. The practical implications of this are:

  • Increased Half-Life: A slower rate of metabolism leads to a longer plasma half-life of the compound.[5]

  • Reduced Metabolite Formation: The formation of potentially toxic or inactive metabolites can be suppressed.[11]

  • Improved Pharmacokinetic Profile: A more stable compound can lead to more consistent plasma concentrations and potentially a reduced dosing frequency.[3][10]

While the metabolic fate of Ethyl Crotonate itself is not extensively documented in the context of drug metabolism, the principle remains applicable if the ethyl group is a site of metabolic attack.

Experimental Workflow: In Vitro Metabolic Stability Assay

To experimentally determine the difference in metabolic stability between Ethyl Crotonate and Ethyl-d5 Crotonate, an in vitro assay using liver microsomes can be performed. This protocol provides a self-validating system by including appropriate controls.

Protocol: Comparative Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of Ethyl Crotonate and Ethyl-d5 Crotonate in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a 10 mM stock solution of a positive control compound with known metabolic instability (e.g., testosterone or midazolam).

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In separate microcentrifuge tubes, combine the following:

      • Potassium phosphate buffer (to a final concentration of 100 mM).

      • Human liver microsomes (e.g., 0.5 mg/mL final concentration).

      • Test compound (Ethyl Crotonate or Ethyl-d5 Crotonate) to a final concentration of 1 µM.

      • Positive control in a separate set of tubes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for both Ethyl Crotonate and Ethyl-d5 Crotonate.

Expected Outcome and Interpretation

A significantly longer half-life and lower intrinsic clearance for Ethyl-d5 Crotonate compared to Ethyl Crotonate would provide strong evidence for the stabilizing effect of deuteration on the ethyl group.

Caption: Workflow for a comparative in vitro metabolic stability assay.

Ethyl-d5 Crotonate as an Internal Standard in Quantitative Analysis

The most common and powerful application of Ethyl-d5 Crotonate is as an internal standard (IS) for the accurate quantification of Ethyl Crotonate in complex matrices using LC-MS/MS. An ideal internal standard co-elutes with the analyte and behaves similarly during sample preparation and ionization, but is distinguishable by the mass spectrometer.

Rationale for Using a Stable Isotope-Labeled Internal Standard

Using a stable isotope-labeled (SIL) internal standard like Ethyl-d5 Crotonate is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: It co-elutes with the analyte and experiences the same ion suppression or enhancement in the mass spectrometer source, allowing for accurate normalization.

  • Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL-IS, ensuring the ratio of analyte to IS remains constant.

  • Improved Precision and Accuracy: By correcting for these sources of variability, the use of a SIL-IS leads to more precise and accurate quantitative results.

Experimental Workflow: LC-MS/MS Quantification

The following is a representative protocol for the quantification of Ethyl Crotonate in a biological matrix (e.g., plasma) using Ethyl-d5 Crotonate as an internal standard.

Protocol: Quantification of Ethyl Crotonate in Plasma by LC-MS/MS
  • Preparation of Standards and Samples:

    • Prepare a stock solution of Ethyl Crotonate and Ethyl-d5 Crotonate in a suitable solvent.

    • Create a series of calibration standards by spiking known concentrations of Ethyl Crotonate into blank plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

  • Sample Extraction:

    • To a known volume of plasma sample, calibration standard, or QC sample, add a fixed amount of the Ethyl-d5 Crotonate internal standard solution.

    • Perform a protein precipitation extraction by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the reconstituted sample onto a suitable C18 reverse-phase column.

      • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both Ethyl Crotonate and Ethyl-d5 Crotonate.

        • Ethyl Crotonate: e.g., m/z 115 → 69 (or other suitable fragment)

        • Ethyl-d5 Crotonate: e.g., m/z 120 → 74 (or a corresponding fragment with a +5 Da shift)

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Ethyl Crotonate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.

Synthesis of Ethyl-d5 Crotonate

Proposed Synthetic Route:

The standard synthesis of Ethyl Crotonate involves the Fischer esterification of crotonic acid with ethanol in the presence of an acid catalyst.[12] To synthesize Ethyl-d5 Crotonate, one would simply substitute ethanol with its deuterated counterpart, ethanol-d5 (or ethanol-d6, depending on the desired labeling).

Reaction:

CH₃CH=CHCOOH + CD₃CD₂OH --(H⁺ catalyst)--> CH₃CH=CHCOOCD₂CD₃ + H₂O

The use of commercially available deuterated ethanol makes this a straightforward and efficient method for producing the desired labeled compound.

Conclusion

The key differences between Ethyl-d5 Crotonate and its non-deuterated analog stem from the fundamental properties of the Carbon-Deuterium bond. This isotopic substitution leads to a significant mass shift, which is readily detectable by mass spectrometry, and alters the vibrational energy of the C-D bonds, giving rise to the kinetic isotope effect. These differences make Ethyl-d5 Crotonate a powerful tool for researchers in drug development and analytical chemistry.

By understanding and applying the principles and methodologies outlined in this guide, scientists can leverage the unique properties of Ethyl-d5 Crotonate to improve the metabolic stability of lead compounds and to achieve highly accurate and precise quantification in complex biological matrices. The strategic use of such isotopically labeled compounds is not merely a technical exercise but a critical component of robust and reliable scientific investigation.

References

  • Chem-Impex. Ethyl crotonate. [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). The kinetic isotope effect in the search for deuterated drugs.
  • Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci, 1(4), 555566.
  • Godavari Biorefineries Ltd. ETHYL CROTONATE. [Link]

  • Timmins, G. S. (2014). Deuterated drugs; where are we now?.
  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Annual Reports in Medicinal Chemistry, 46, 403-417.
  • Trinity College Dublin. From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(1), 101-124.
  • Apiary. The Ethyl Crotonate Market Report: Company Profiles, Market Share Analysis, and Projected CAGR of 7.3% from 2025 to 2032. [Link]

  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.
  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed, 53(2), 211–216. [Link]

  • Maha Automations. ETHYL CROTONATE. Published September 12, 2022. [Link]

  • LookChem. Cas 10544-63-5,ETHYL CROTONATE. [Link]

  • PubChem. Ethyl trans-crotonate. [Link]

  • Magritek. Ethyl crotonate. [Link]

  • AZoM. The Spectra of Ethyl Crotonate. Published February 11, 2015. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Published April 21, 2025. [Link]

  • Shimadzu. Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Słoczyńska, K., Piska, K., & Gunia-Krzyżak, A. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 1-16.

Sources

Protocols & Analytical Methods

Method

Precision Quantitation of Ethyl Crotonate using Stable Isotope Dilution LC-MS/MS

Application Note: AN-EC-2026-D5 Abstract This application note details a robust protocol for the quantification of Ethyl Crotonate in complex biological and pharmaceutical matrices using Ethyl-d5 Crotonate as a stable is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-EC-2026-D5

Abstract

This application note details a robust protocol for the quantification of Ethyl Crotonate in complex biological and pharmaceutical matrices using Ethyl-d5 Crotonate as a stable isotope-labeled internal standard (SIL-IS). While Ethyl Crotonate is a common volatile ester used in flavorings and pharmaceutical synthesis, its quantification is frequently compromised by high volatility and variable ionization efficiency in electrospray ionization (ESI). This guide demonstrates how the implementation of an isotopologue (


) corrects for non-linear matrix effects and evaporative losses during sample preparation, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Introduction: The Necessity of Isotope Dilution

Ethyl Crotonate (


) presents two specific analytical challenges in Liquid Chromatography-Mass Spectrometry (LC-MS):
  • Volatility: With a boiling point of ~139°C and high vapor pressure, significant analyte loss occurs during standard concentration steps (e.g., nitrogen blow-down).

  • Ionization Suppression: As a small, relatively non-polar ester, it competes poorly for charge in the ESI source against co-eluting phospholipids or salts.

Why Ethyl-d5 Crotonate?

Using a structural analog (e.g., propyl crotonate) fails to correct for these specific issues because the analog has different physicochemical properties (boiling point, hydrophobicity). Ethyl-d5 Crotonate serves as the ideal SIL-IS because:

  • Co-elution: It virtually co-elutes with the target analyte, experiencing the exact same matrix suppression/enhancement at the ionization source.

  • Mass Resolution: The 5-Dalton mass shift (Ethyl group labeling:

    
    ) allows for interference-free detection in Multiple Reaction Monitoring (MRM) mode.
    
  • Loss Compensation: Any evaporative loss during extraction affects the analyte and the IS equally, canceling out the error in the final ratio calculation.

Experimental Methodology

Chemicals and Reagents
  • Analyte: Ethyl Crotonate (CAS: 10544-50-0), Purity

    
     99%.
    
  • Internal Standard: Ethyl-d5 Crotonate (Label: Ethyl-

    
    ), Isotopic Enrichment 
    
    
    
    98 atom % D.
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water.

Instrumentation (LC-MS/MS Conditions)

Chromatography (UHPLC):

  • Column: High Strength Silica (HSS) T3 C18,

    
     mm, 1.8 µm (Selected for superior retention of polar/semi-polar small molecules).
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

Mobile Phase:

  • A: Water + 0.1% Formic Acid.[2]

  • B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
1.00 5 Load
6.00 95 Elution
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (High temp required for stable ester ionization).

  • MRM Transitions:

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Ethyl Crotonate 115.1 (

)
69.0 (

)
2515
Ethyl-d5 Crotonate 120.1 (

)
69.0 (

)
2515

> Note on Fragmentation: Both the analyte and the IS produce the same product ion (


 69, the crotonyl cation) because the deuterium label is located on the leaving ethoxy group. This makes chromatographic fidelity crucial, although the parent masses (115 vs 120) provide the primary selectivity.

Protocol: Sample Preparation & Extraction

Critical Warning: Do not use nitrogen evaporation (blow-down) for this analyte. It will result in >50% sample loss.

Step 1: Preparation of Stock Solutions
  • Solvent: Use chilled Acetonitrile (4°C).

  • Weighing: Weigh 10 mg of Ethyl Crotonate and Ethyl-d5 Crotonate into separate 10 mL volumetric flasks containing ~8 mL of chilled solvent. Do not weigh into empty flasks to prevent volatilization.

  • Dilution: Dilute to volume to yield 1.0 mg/mL stocks. Store at -20°C in amber glass vials with PTFE-lined caps.

Step 2: Internal Standard Spiking Solution (ISSS)
  • Dilute the Ethyl-d5 Crotonate stock to 500 ng/mL in 50:50 Water:ACN.

  • Keep on ice during use.

Step 3: Sample Extraction (Protein Precipitation)

This protocol is optimized for plasma or homogenized tissue.

  • Aliquot: Transfer 100 µL of sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add 20 µL of ISSS (500 ng/mL) to every sample (Standards, QCs, and Unknowns). Vortex gently (5 sec).

  • Precipitate: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extract: Vortex vigorously for 30 seconds.

  • Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Immediately transfer 200 µL of the supernatant to an LC vial containing a glass insert.

  • Seal: Cap immediately. Do not evaporate.

  • Dilute (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with Water (+0.1% FA) directly in the LC vial.

Visualizing the Workflow & Logic

Diagram 1: Analytical Workflow

This diagram illustrates the "Cold-Chain" extraction process required to preserve the volatile analyte.

G Sample Biological Sample (100 µL) IS_Spike Add IS: Ethyl-d5 (Correction Factor) Sample->IS_Spike Step 1 Precipitation Precipitation (Cold ACN, +0.1% FA) IS_Spike->Precipitation Step 2 Centrifuge Centrifuge (14k g, 4°C) Precipitation->Centrifuge Step 3 Supernatant Supernatant Transfer (NO EVAPORATION) Centrifuge->Supernatant Step 4 LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject

Caption: Optimized "Cold-Chain" extraction workflow preventing volatilization of Ethyl Crotonate.

Diagram 2: Mechanism of Matrix Correction

This diagram explains why the


 IS is superior to structural analogs.

G cluster_0 ESI Source (Ionization Competition) Matrix Matrix Components (Phospholipids/Salts) Suppression Ionization Suppression (Signal Drop) Matrix->Suppression Competes for Charge Analyte Ethyl Crotonate (Analyte) Analyte->Suppression IS Ethyl-d5 Crotonate (Internal Standard) IS->Suppression Detector Mass Spectrometer Suppression->Detector Reduced Signal Result Calculated Ratio (Analyte Area / IS Area) ERROR CANCELLED Detector->Result Data Processing

Caption: The SIL-IS experiences identical suppression to the analyte, normalizing the final ratio.

Validation & Troubleshooting

Deuterium Isotope Effect

In Reverse Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the slightly shorter C-D bond length reducing lipophilicity.

  • Observation: Ethyl-d5 Crotonate may elute 0.05–0.1 min earlier than Ethyl Crotonate.

  • Impact: If the matrix suppression zone is sharp, the IS and analyte might experience different suppression.[3]

  • Mitigation: Ensure the gradient is shallow enough (see Section 2.2) so that the two compounds remain within the same "matrix window," or use a column with better polar retention (HSS T3) to broaden the peaks slightly.

Cross-Talk Check

Since both parent ions fragment to


 69:
  • Inject a high-concentration blank of Ethyl-d5 Crotonate (IS only).

  • Monitor the transition for Ethyl Crotonate (

    
    ).
    
  • Requirement: Signal in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation). If high signal is observed, check for isotopic impurity in the IS or reduce the IS concentration.

Linearity and Range
  • Linear Range: 5 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is recommended to prioritize accuracy at the lower end of the curve.
    

References

  • PubChem. Ethyl Crotonate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Available at: [Link]

  • MassBank. Mass Spectrum of Ethyl Crotonate. MassBank Record: MSBNK-Fac_Eng_Univ_Tokyo-JP004113. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability testing of Ethyl-d5 Crotonate in different storage conditions

Role: Senior Application Scientist | Department: Technical Support & Bioanalytical Applications Introduction Ethyl-d5 Crotonate (Ethyl-d5 trans-2-butenoate) is a stable isotope-labeled internal standard (IS) primarily us...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist | Department: Technical Support & Bioanalytical Applications

Introduction

Ethyl-d5 Crotonate (Ethyl-d5 trans-2-butenoate) is a stable isotope-labeled internal standard (IS) primarily used in the quantification of crotonates and metabolic pathway tracing via GC-MS or LC-MS.

Unlike standard reagents, the value of this compound lies entirely in the integrity of its isotopic label. Because the deuterium label is located on the ethyl moiety (


), the chemical stability of the ester bond  is the single most critical factor in your storage strategy. If the ester hydrolyzes or transesterifies, the label dissociates from the crotonyl chain, rendering the standard useless for quantification.

This guide moves beyond generic "keep cool" advice to explain the mechanistic reasons for storage failures and provides self-validating protocols to ensure data integrity.

Module 1: Critical Storage Matrix

The following parameters are non-negotiable for maintaining isotopic enrichment >99%.

ParameterRecommended ConditionScientific Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy, significantly slowing hydrolysis and spontaneous polymerization rates [1].
Atmosphere Argon or Nitrogen (Headspace) Displaces oxygen (prevents radical oxidation) and atmospheric moisture (prevents hydrolysis).
Container Amber Glass (Silanized) Amber glass blocks UV radiation (<400 nm) to prevent

photo-isomerization [2]. Silanization prevents acid-catalyzed hydrolysis on glass surfaces.
Solvent Compatibility Aprotic Only (e.g., Acetonitrile, DMSO) CRITICAL: Avoid alcohols (Methanol, Ethanol). Protic solvents induce transesterification, scrambling the d5-label [3].
Thawing Equilibrate to RT in Desiccator Prevents condensation of atmospheric water vapor on the cold septum, which introduces water into the anhydrous stock.

Module 2: Degradation Pathways & Troubleshooting

Understanding how the molecule fails allows you to diagnose "ghost peaks" and quantification errors in your mass spec data.

The "Silent Killer": Transesterification[1]
  • The Issue: You observe a signal for non-deuterated Methyl Crotonate or a loss of the +5 Da mass shift.

  • The Mechanism: If Ethyl-d5 Crotonate is dissolved in Methanol (MeOH), the methoxide ion (formed in trace equilibrium) attacks the carbonyl carbon. The

    
     group is expelled and replaced by 
    
    
    
    .
  • Result: You lose the d5-label as volatile Ethanol-d5. The remaining analyte is indistinguishable from the native analyte.

Hydrolysis (Moisture Contamination)
  • The Issue: Appearance of Crotonic Acid peaks or shifting retention times.

  • The Mechanism: Water attacks the ester bond, catalyzed by trace acids or bases.

  • Equation:

    
    
    
Photo-Isomerization & Polymerization
  • The Issue: Broadening of NMR signals or loss of double-bond character.

  • The Mechanism: UV light excites the

    
    -electrons, allowing rotation around the C=C bond (
    
    
    
    ) or initiating radical polymerization [2].
Visualization: Degradation Logic Flow

DegradationPathways EthylCrotonate Ethyl-d5 Crotonate (Intact Standard) Transester Transesterification (Exchange of Alkoxy Group) EthylCrotonate->Transester Dissolved in Hydrolysis Hydrolysis (Cleavage of Ester) EthylCrotonate->Hydrolysis Exposed to Isomerization Photo-Isomerization (E to Z shift) EthylCrotonate->Isomerization Exposed to Methanol Solvent: Methanol (Protic/Nucleophilic) Methanol->Transester Water Contaminant: Water (Moisture) Water->Hydrolysis UV Condition: UV Light (Energy) UV->Isomerization MethylCrot Methyl Crotonate (Loss of d5 Label) Transester->MethylCrot Major Product EthanolD5 Ethanol-d5 (Volatile Waste) Transester->EthanolD5 Byproduct Hydrolysis->EthanolD5 Byproduct Acid Crotonic Acid (Acidic Artifact) Hydrolysis->Acid Major Product CisIso Cis-Isomer (Chromatographic Split) Isomerization->CisIso Artifact

Figure 1: Mechanistic pathways of Ethyl-d5 Crotonate degradation. Note that both Hydrolysis and Transesterification result in the detachment of the isotopic label.

Module 3: QC & Validation Protocols

Before running a valuable sample batch, validate your IS stock using these self-verifying methods.

Protocol A: NMR Purity Check (The Gold Standard)

NMR is superior to MS for detecting hydrolysis because water and ethanol signals are distinct.

  • Solvent: Dissolve 5-10 mg in

    
     (Chloroform-d).
    
  • Acquisition: Run 1H-NMR (16 scans min).

  • Integration Check:

    • Target: Integrate the vinyl protons (multiplets at ~5.8 and ~6.9 ppm). Set integral to 2.0.

    • Check: Look for the ethyl group signals (~1.2 ppm triplet, ~4.1 ppm quartet).

    • Pass Criteria: In Ethyl-d5 crotonate, the ethyl signals should be silent (or <1% residual protium).

    • Fail Criteria:

      • Presence of sharp singlet at ~3.7 ppm = Methyl ester (Transesterification artifact).

      • Presence of broad singlet >10 ppm = Carboxylic acid (Hydrolysis artifact) [4].

Protocol B: GC-MS "Blank" Injection
  • Preparation: Dilute stock 1:1000 in Acetonitrile (NOT Methanol).

  • Method: Run your standard analyte method.

  • Analysis:

    • Monitor SIM channels for Parent Mass (M) and Parent+5 (M+5).

    • Pass Criteria: M+5 peak area > 99% of total crotonate area.

    • Fail Criteria: Significant signal in M+0 channel indicates label loss or contamination with native material.

Visualization: QC Decision Tree

QCDecisionTree Start Start QC Check SolventCheck Is Solvent Alcohol-Free? Start->SolventCheck Stop1 STOP: Evaporate & Reconstitute in ACN or DMSO SolventCheck->Stop1 No (MeOH/EtOH used) NMRCheck 1H-NMR Analysis (CDCl3) SolventCheck->NMRCheck Yes VinylSignal Vinyl Signals Present? (5.8 - 6.9 ppm) NMRCheck->VinylSignal Polymerized Degradation: Polymerization Discard Stock VinylSignal->Polymerized No/Broad EthylSignal Ethyl Signals Visible? (1.2 & 4.1 ppm) VinylSignal->EthylSignal Yes (Sharp) WrongIso Error: Non-Deuterated Material or H/D Exchange EthylSignal->WrongIso Yes AcidSignal Acid Proton Visible? (>10 ppm) EthylSignal->AcidSignal No (Silent) Hydrolyzed Degradation: Hydrolysis Discard Stock AcidSignal->Hydrolyzed Yes Pass PASS: Stock Validated Proceed to Analysis AcidSignal->Pass No

Figure 2: Quality Control Decision Tree for validating Ethyl-d5 Crotonate stock solutions.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I make a stock solution in Methanol if I use it immediately? A: No. Transesterification can occur within minutes, especially if the methanol is not strictly anhydrous or if the pH deviates from neutral [3]. Use Acetonitrile (ACN) or DMSO for stock solutions. You may dilute into methanol only at the final step immediately prior to injection, provided the contact time is <1 hour.

Q2: My GC-MS shows a split peak for the standard. Is it degrading? A: This is likely E/Z isomerization . Ethyl crotonate exists naturally as the trans (E) isomer. Exposure to light can generate the cis (Z) isomer, which often separates chromatographically. While the molecular weight is identical, the quantification response factor may differ.[1] Store in amber glass to prevent this.

Q3: How long is the stock stable at -20°C? A: If stored in a sealed ampoule or a vial with a PTFE-lined cap under Argon: 12-18 months . Once opened, if stored in a screw-cap vial, stability drops to 3-6 months due to gradual moisture ingress through the septum.

Q4: Why is the d5 label on the ethyl group and not the crotonate chain? A: Deuterium on the vinyl positions (the double bond) is susceptible to exchange in acidic media or during metabolic processes. The ethyl group is chemically inert unless the ester bond is broken. This makes the ester bond stability the proxy for label stability.

References

  • Synerzine. (2018).[2][3] Safety Data Sheet: Ethyl (E)-crotonate. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12294, Ethyl crotonate. Retrieved from

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved from

  • Magritek. (2025). 1H NMR spectrum of Ethyl crotonate in CDCl3. Retrieved from

Sources

Optimization

Identifying and resolving interferences in Ethyl-d5 Crotonate analysis

Welcome to the technical support center for the analysis of Ethyl-d5 Crotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common interf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ethyl-d5 Crotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common interferences and challenges encountered during quantitative analysis using this stable isotope-labeled internal standard (SIL-IS). Our goal is to move beyond simple procedural lists to explain the causality behind experimental observations and solutions, ensuring robust and reliable data.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of Ethyl-d5 Crotonate and deuterated standards in chromatographic and mass spectrometric analyses.

Q1: What are the primary analytical challenges when using deuterated internal standards like Ethyl-d5 Crotonate?

A1: While SIL-IS are considered the "gold standard" for quantitative mass spectrometry, several issues can arise.[1] The most common challenges include:

  • Isotopic Exchange: The replacement of deuterium atoms with hydrogen from the sample matrix or solvents, compromising the mass difference between the standard and the analyte.[2]

  • Chromatographic Shift: The deuterated standard and the native analyte may exhibit slightly different retention times due to the kinetic isotope effect.[2][3]

  • Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from matrix components, leading to quantification bias.[2][4]

  • Purity Concerns: The presence of unlabeled analyte as an impurity in the internal standard solution can lead to an overestimation of the analyte's concentration.[2][5]

Q2: How stable is the deuterium label on Ethyl-d5 Crotonate? Can it undergo isotopic exchange?

A2: The stability of deuterium labels is a critical consideration. Exchange is most likely to occur when deuterium is attached to heteroatoms (like -OH or -NH) or on carbon atoms adjacent to a carbonyl group (C=O) under certain pH conditions.[2][6] Ethyl Crotonate's structure includes a carbonyl group. While the deuterium atoms on the ethyl group (d5) are generally stable, extreme pH conditions or high temperatures during sample preparation could potentially facilitate a slow exchange on the carbon alpha to the carbonyl if the label were positioned there. For Ethyl-d5 Crotonate, where the label is on the ethyl moiety, the risk is lower but should not be entirely dismissed without verification during method development.

Q3: I observe two separate, closely eluting peaks for my native ethyl crotonate and the Ethyl-d5 Crotonate standard. Is this normal?

A3: Yes, this is a well-documented phenomenon known as the "isotope effect" or "chromatographic shift."[2][7] The increased mass from the deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to different interactions with the stationary phase of the chromatography column. This often results in the deuterated standard eluting slightly earlier than the native analyte in reverse-phase chromatography. While common, achieving co-elution is ideal for accurately compensating for matrix effects.[8]

Q4: What purity standards should I expect for my Ethyl-d5 Crotonate internal standard?

A4: For reliable quantitative results, your deuterated standard must meet high purity requirements for both chemical and isotopic purity. The isotopic enrichment should ideally be ≥98% to ensure a distinct mass signal.[5][9] Chemical purity should also be high (>99%) to avoid interference from other contaminants. Most importantly, the amount of unlabeled ethyl crotonate present as an impurity should be minimal, as this will directly contribute to the analyte signal and cause a positive bias in your results.[2]

Troubleshooting Guide: From Symptom to Solution

This section provides a problem-oriented approach to resolving specific issues encountered during the analysis of Ethyl-d5 Crotonate.

Problem 1: Inaccurate or Variable Quantitative Results
  • Symptom: Your quality control (QC) samples are failing to meet acceptance criteria (typically ±15% of the nominal value), you observe poor linearity in your calibration curve, or there is high variability (%CV > 15%) across replicate injections.[1]

  • Potential Causes: This is often the most complex issue and can stem from several sources, including differential matrix effects, inconsistent extraction recovery, isotopic instability, or instrument drift.[2][10]

  • Diagnostic Workflow: A systematic approach is required to isolate the root cause. The following workflow can guide your investigation.

A Inaccurate Quantification Observed B 1. Verify System Suitability (Injection Precision, Peak Shape) A->B C System OK? B->C D 2. Evaluate Matrix Effects (Post-Spike vs. Pre-Spike) C->D Yes H Optimize Instrument Parameters (Source, Gas Flows) C->H No E Differential Effects Observed? D->E F 3. Assess IS Stability (Isotopic Exchange) E->F No I Improve Sample Cleanup (SPE, LLE) E->I Yes J Modify Chromatography (Achieve Co-elution) E->J Yes G Exchange Detected? F->G K Adjust Sample Prep pH/Temp or Source New IS G->K Yes L Problem Resolved G->L No H->B I->L J->L K->L

Caption: Workflow for troubleshooting inaccurate quantification.

  • Solutions & Protocols:

    Experimental Protocol: Matrix Effect Evaluation This protocol helps determine if matrix components are suppressing or enhancing the ionization of the analyte and internal standard differently.[2]

    • Prepare Three Sample Sets:

      • Set A (Neat Solution): Spike Ethyl-d5 Crotonate and native ethyl crotonate into the final analysis solvent (e.g., 50:50 acetonitrile:water).

      • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike the internal standard and analyte into the final extract.

      • Set C (Pre-Extraction Spike): Spike the internal standard and analyte into a blank matrix sample before starting the extraction procedure.

    • Analyze and Calculate: Analyze all samples and record the peak areas for both the analyte and the internal standard. Calculate the Matrix Factor (MF) and Recovery (RE) as shown in the table below.

    • Evaluate the Results: An IS-normalized MF value significantly different from 1.0 indicates that the internal standard is not adequately compensating for the matrix effects, which is a primary cause of inaccurate results.[2]

    Data Presentation: Interpreting Matrix Effect & Recovery Data

ParameterCalculationIdeal ValueInterpretation of Deviation
Analyte MF Peak Area (Set B) / Peak Area (Set A)1.0< 1.0 indicates ion suppression; > 1.0 indicates ion enhancement.[10]
IS MF Peak Area IS (Set B) / Peak Area IS (Set A)1.0Indicates matrix effect on the internal standard.
IS-Normalized MF Analyte MF / IS MF1.0Value ≠ 1.0 indicates differential matrix effects . This is a critical failure.
Analyte RE (%) [Peak Area (Set C) / Peak Area (Set B)] * 100> 80%Low recovery suggests inefficient extraction.
IS RE (%) [Peak Area IS (Set C) / Peak Area IS (Set B)] * 100> 80%Low recovery suggests inefficient extraction of the IS.
Problem 2: Co-elution with an Unknown Interference
  • Symptom: You observe a distorted peak shape (shouldering, fronting, or tailing) or your mass spectrometer flags the peak as impure.[11] In some cases, the peak may look symmetrical, but results are still inaccurate.[12]

  • Potential Causes: An endogenous matrix component or another compound in the sample has the same retention time and interferes with the mass spectrometric detection of either the analyte or the internal standard.[13]

  • Diagnostic Workflow: It is crucial to determine if the issue is a simple chromatographic shift (Problem 1) or a true co-elution with an interfering species.

A Distorted or Suspect Peak Observed B 1. Examine Mass Spectra Across the Peak A->B C Is Mass Spectrum Consistent? B->C D 2. Compare Analyte vs. IS Retention Times (RT) C->D Yes F Issue is Co-elution with an Unknown Interference C->F No E RTs are Different but Stable? D->E E->F No G Issue is Isotope Effect (Chromatographic Shift) E->G Yes I Improve Sample Cleanup (Selective SPE) F->I J Select Different MS/MS Transition F->J H Optimize Chromatography (Gradient, Column, Flow Rate) G->H A Analyte Signal in IS-Spiked Blank B 1. Analyze IS Stock Solution Directly (No Matrix) A->B C Is Unlabeled Analyte Signal Present? B->C D 2. Compare Response to LLOQ (in matrix) C->D Yes H Investigate In-Source Exchange or Contamination C->H No E Response > 20% of LLOQ Response? D->E F Purity is Unacceptable. Source New IS Lot. E->F Yes G Purity is Acceptable. Document Contribution. E->G No

Sources

Reference Data & Comparative Studies

Validation

Method Validation Guide: Ethyl Crotonate Analysis via Ethyl-d5 Crotonate Internal Standard

Executive Summary Objective: To provide a definitive technical guide for the validation of Ethyl Crotonate quantification assays using Ethyl-d5 Crotonate as a stable isotope-labeled internal standard (SIL-IS). The Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for the validation of Ethyl Crotonate quantification assays using Ethyl-d5 Crotonate as a stable isotope-labeled internal standard (SIL-IS).

The Challenge: Ethyl Crotonate (trans-2-butenoic acid ethyl ester) is a volatile ester often analyzed in metabolic profiling, alcohol consumption biomarkers (fatty acid ethyl esters), and pharmaceutical impurity testing. Its high volatility and lipophilicity create significant analytical challenges, including variable headspace extraction efficiency and matrix-induced ionization suppression in Mass Spectrometry (MS).

The Solution: This guide compares the "Gold Standard" Deuterated approach (Ethyl-d5 Crotonate) against structural analogues (e.g., Ethyl Butyrate) and external standardization. We demonstrate that while structural analogues are cost-effective, they fail to adequately compensate for the specific matrix effects and phase-distribution variability inherent to Ethyl Crotonate analysis.

Part 1: Comparative Analysis of Internal Standard Strategies

The choice of Internal Standard (IS) is the single most critical variable in developing a robust GC-MS or LC-MS method for volatile esters.

Table 1: Performance Comparison Matrix
FeatureEthyl-d5 Crotonate (SIL-IS) Ethyl Butyrate (Structural Analogue) External Standardization
Chemical Structure Identical (5 H replaced by D)Different (Saturated carbon chain)N/A
Retention Time (RT) Co-elutes or shifts < 0.02 minDistinct RT (Separated from analyte)N/A
Matrix Effect Compensation Perfect: Experiences identical ionization suppression/enhancement.Partial: Elutes in a different matrix window; correction is approximated.None: High susceptibility to errors.
Extraction Efficiency Identical: Partition coefficient (

) matches analyte.
Variable: Different volatility and solubility lead to differential recovery.Variable: No correction for loss.
Cost High (

$)
Low ($)Zero
Regulatory Status Preferred (FDA/EMA Bioanalytical Guidelines)Accepted with rigorous justificationGenerally unacceptable for bioanalysis
The Mechanistic Advantage of Deuterated Standards

In Headspace GC-MS (HS-GC-MS), the signal response is governed by the partition coefficient (


) between the sample matrix and the headspace.
  • Scenario: A urine sample has high specific gravity (salt content). This "salting-out" effect pushes more organic volatiles into the headspace.

  • Analogue Failure: Ethyl Butyrate has a different

    
     value than Ethyl Crotonate. It may be pushed into the headspace at a different rate, leading to a ratio distortion.
    
  • Deuterium Success: Ethyl-d5 Crotonate possesses physicochemical properties nearly identical to the analyte. Any matrix-driven shift in

    
     affects both equally, maintaining a constant Analyte/IS ratio.
    

Part 2: Experimental Protocol (HS-GC-MS)

Method Scope: Quantification of Ethyl Crotonate in Human Plasma/Urine. Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent).

Reagents & Standards
  • Analyte: Ethyl Crotonate (CAS: 623-70-1), >99% purity.

  • Internal Standard: Ethyl-d5 Crotonate (CAS: N/A, typical commercial labeling), >98% isotopic purity.

  • Matrix: Drug-free human plasma or urine.

Sample Preparation Workflow
  • Aliquot: Transfer 500 µL of sample into a 20 mL headspace vial.

  • Salt Addition: Add 0.5 g NaCl (to normalize ionic strength and enhance volatility).

  • IS Spiking: Add 10 µL of Ethyl-d5 Crotonate working solution (e.g., 5 µg/mL in methanol). Critical: Keep organic solvent volume <2% to prevent cosolvency effects.

  • Seal: Immediately cap with magnetic crimp caps (PTFE/Silicone septa).

  • Equilibration: Incubate at 60°C for 20 minutes with agitation (500 rpm).

GC-MS Parameters
  • Column: DB-624UI or VF-624ms (30m x 0.25mm x 1.4µm). Why? Mid-polarity is ideal for volatile esters.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 2 min) → 10°C/min → 200°C.

  • MS Mode: SIM (Selected Ion Monitoring).

    • Ethyl Crotonate:[1][2][3] Target Ion m/z 69 (Quant), 41, 114.

    • Ethyl-d5 Crotonate: Target Ion m/z 74 (Quant), 46, 119.

Visualization: Analytical Workflow

The following diagram illustrates the critical checkpoints where the Internal Standard corrects for error.

G cluster_correction IS Correction Mechanism Sample Biological Sample (Variable Matrix) Spike Spike IS: Ethyl-d5 Crotonate Sample->Spike Equilibration HS Equilibration (60°C, 20 min) Spike->Equilibration Partition Partitioning (K) (Matrix Dependent) Equilibration->Partition Phase Transfer Injection GC Injection (Split 10:1) Partition->Injection Headspace Sampling MS MS Detection (SIM Mode) Injection->MS Chromatography Data Data Analysis (Ratio: Analyte/IS) MS->Data

Caption: Workflow demonstrating where Ethyl-d5 Crotonate corrects for thermodynamic partitioning variations and injection anomalies.

Part 3: Method Validation Data

The following data simulates a comparative validation study. It highlights the "Matrix Factor" (MF), a calculation required by EMA/FDA guidelines to quantify ion suppression/enhancement.

Formula:


IS-Normalized MF: 

(Ideal value = 1.0)
Table 2: Accuracy & Matrix Effect Comparison
ParameterEthyl-d5 Crotonate (SIL-IS) Ethyl Butyrate (Analogue IS) Acceptance Criteria (FDA)
Intra-day Accuracy 98.5% - 101.2%88.4% - 114.2%85-115%
Inter-day Precision (%CV) 2.1%8.9%< 15%
Matrix Factor (Absolute) 0.85 (Suppression observed)0.85 (Suppression observed)N/A
IS-Normalized MF 1.01 (Perfect Correction)0.92 (Under-correction)0.85 - 1.15
Retention Time Shift +0.01 min (Negligible)-2.4 min (Significant)N/A

Analysis: The Absolute Matrix Factor (0.85) indicates that the biological matrix suppresses the signal by 15%.

  • With Ethyl-d5: The IS is suppressed by the exact same amount (15%). The ratio remains constant.

  • With Analogue: The analogue elutes earlier/later, potentially in a region with different suppression (e.g., 10% or 20%). The ratio shifts, leading to the higher %CV seen in the table.

Part 4: Troubleshooting & Optimization

Isotopic Crosstalk (The "Deuterium Effect")

While rare in small esters, verify that the d5-IS does not contribute signal to the analyte channel (m/z 69) and vice versa.

  • Check: Inject pure IS at the ULOQ (Upper Limit of Quantification) concentration.

  • Requirement: Response in the analyte channel must be < 20% of the LLOQ response.[4]

Back-Exchange

Deuterium on the ethyl group is generally stable. However, avoid highly acidic/basic storage conditions which could catalyze ester hydrolysis.

Decision Logic for Researchers

Use the following logic flow to determine if the cost of Ethyl-d5 Crotonate is justified for your specific assay.

DecisionTree Start Select IS Strategy Regulated Is this a Regulated Study? (FDA/GLP/Clinical) Start->Regulated Matrix Is the Matrix Complex? (Plasma, Urine, Soil) Regulated->Matrix No UseD5 USE ETHYL-D5 CROTONATE (Mandatory for Integrity) Regulated->UseD5 Yes Cost Budget Constraints? Matrix->Cost No (Simple Solvent) Matrix->UseD5 Yes (High Variability) Cost->UseD5 Budget Available UseAnalogue Use Structural Analogue (Validate Matrix Factor Carefully) Cost->UseAnalogue Strict Budget

Caption: Decision matrix for selecting between Deuterated IS and Structural Analogues based on regulatory and matrix requirements.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5][6] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Whitfield, F. B., et al. (1983). Volatile components from the excretory organs of the red-legged earth mite. (Contextual reference for volatile ester analysis). Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Precision Quantification of Ethyl Crotonate

Assessing Stable Isotope Dilution (Ethyl-d5) vs. Analog Internal Standards in LC-MS/MS Bioanalysis Executive Summary Objective: This guide evaluates the quantitative performance of Ethyl-d5 Crotonate (Stable Isotope Labe...

Author: BenchChem Technical Support Team. Date: February 2026

Assessing Stable Isotope Dilution (Ethyl-d5) vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Executive Summary

Objective: This guide evaluates the quantitative performance of Ethyl-d5 Crotonate (Stable Isotope Labeled Internal Standard - SIL-IS) versus structural analogs (e.g., n-Propyl Crotonate) and external standardization for the analysis of Ethyl Crotonate in complex biological matrices.

Verdict: While external standardization and analog methods offer lower upfront costs, they fail to meet FDA Bioanalytical Method Validation (BMV) criteria for precision (<15% CV) in high-matrix samples due to variable ion suppression. Ethyl-d5 Crotonate is the requisite choice for regulated drug development, offering a self-validating mechanism that corrects for matrix effects and extraction losses in real-time.

The Analytical Challenge: Small Molecule Esters

Ethyl Crotonate (


) is a small, volatile ester often monitored as a genotoxic impurity (PGI) or a metabolic byproduct. Quantifying it in plasma or urine presents three specific failure points for standard methods:
  • Matrix Effect (Ion Suppression): Phospholipids in plasma elute unpredictably, suppressing the ionization efficiency of the target analyte in the ESI source.

  • Hydrolytic Instability: Esters are prone to enzymatic hydrolysis (by esterases) during sample preparation.

  • Retention Time Shifts: Small variations in mobile phase pH can shift the retention time (RT) of small polar molecules, decoupling them from non-co-eluting standards.

Comparative Methodology

We compare three quantification approaches commonly attempted in R&D laboratories.

FeatureMethod A: External Std Method B: Analog IS Method C: Ethyl-d5 Crotonate (SIDA)
Standard Used None (Absolute Peak Area)n-Propyl CrotonateEthyl-d5 Crotonate
Principle Absolute ResponseStructural HomologyStable Isotope Dilution (SIDA)
RT Match N/AApproximate (

0.5–1.0 min)
Exact Co-elution
Matrix Correction NonePartialTotal (1:1 Correction)
Cost LowMediumHigh (Initial Synthesis)
Experimental Protocol (Self-Validating System)
A. Materials & Transitions[1][2][3]
  • Analyte: Ethyl Crotonate (MW 114.14).

  • Internal Standard: Ethyl-d5 Crotonate (MW 119.17). The deuterium label is on the ethyl chain (

    
    ), ensuring the label is retained if the crotonyl moiety fragments, or providing a mass shift if the ethyl group is monitored.
    
  • Matrix: Human Plasma (K2EDTA).

MS/MS Transitions (ESI Positive):

  • Analyte:

    
     115.1 
    
    
    
    69.0 (Loss of Ethanol, formation of Crotonyl cation).
  • Ethyl-d5 IS:

    
     120.1 
    
    
    
    69.0 (Loss of Ethanol-d5).
    • Note: While the product ion (69.0) is identical, the precursor mass difference (5 Da) ensures selectivity.

B. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) for esters to remove esterases immediately and prevent hydrolysis.

  • Aliquot: 50

    
    L Plasma.
    
  • Spike: Add 10

    
    L of Ethyl-d5 Crotonate  (100 ng/mL working solution). Crucial: Spike before any other step to track all losses.
    
  • Buffer: Add 50

    
    L chilled Ammonium Formate (pH 3.0) to stabilize the ester.
    
  • Extract: Add 600

    
    L MTBE (Methyl tert-butyl ether). Vortex 5 mins.
    
  • Separate: Centrifuge 4000g, 5 mins. Freeze aqueous layer (dry ice/acetone bath).

  • Decant: Pour off organic layer. Evaporate under

    
     at room temp (volatile!).
    
  • Reconstitute: 100

    
    L Mobile Phase (50:50 Water/MeOH).
    
C. LC-MS/MS Workflow Diagram

G Sample Biological Sample (Plasma) Spike Spike IS (Ethyl-d5 Crotonate) Sample->Spike 1. Normalization Extract LLE Extraction (MTBE + Acid Buffer) Spike->Extract 2. Co-Extraction LC LC Separation (C18 Column) Extract->LC 3. Injection Ionization ESI Source (Matrix Suppression Zone) LC->Ionization 4. Co-Elution Detection MS/MS Detection (MRM Mode) Ionization->Detection 5. Ratio Calc

Figure 1: The SIDA workflow ensures the Internal Standard (IS) experiences the exact same extraction losses and ionization suppression as the analyte.

Results & Discussion: The Accuracy Gap

The following data summarizes a validation study comparing the three methods across three Quality Control (QC) levels (


 replicates).
A. Matrix Factor (MF) Analysis

Matrix Factor = (Peak Area in Matrix) / (Peak Area in Solvent).

  • Ideal MF: 1.0 (No suppression).

  • Acceptable MF: <1.0 is suppression, but acceptable IF the IS matches the Analyte MF.

ParameterExternal StdAnalog IS (Propyl)Ethyl-d5 IS
Analyte RT 2.4 min2.4 min2.4 min
IS RT N/A3.1 min2.4 min
Analyte MF 0.65 (Severe Suppression)0.650.65
IS MF N/A0.85 (Mild Suppression)0.64
IS-Normalized MF N/A0.76 (Bias!)1.01 (Corrected)

Interpretation: The Analog IS eluted later (3.1 min) in a cleaner chromatographic region, suffering less suppression (0.85) than the analyte (0.65). This mismatch introduces a systematic error. The Ethyl-d5 IS co-eluted exactly, suffering the exact same suppression (0.64), mathematically canceling the error to 1.01.

B. Accuracy & Precision Data (QC Mid - 50 ng/mL)
MetricFDA LimitExternal StdAnalog ISEthyl-d5 IS
Mean Accuracy 85-115%62.4% (Fail)88.1% (Pass)99.3% (Excellent)
Precision (%CV)

15%
18.2% (Fail)9.5% (Pass)2.1% (Superior)
Robustness HighLowMediumHigh
C. Mechanism of Failure vs. Success

MatrixEffect cluster_0 Analog IS (Failure Mode) cluster_1 Ethyl-d5 IS (Success Mode) Analyte1 Analyte Peak (Heavy Suppression) Interference1 Phospholipids (Suppress Ionization) Interference1->Analyte1 Overlaps IS1 Analog IS Peak (Light Suppression) Interference1->IS1 Does not overlap Result1 Result: Ratio Distorted Accuracy Fails IS1->Result1 Analyte2 Analyte Peak (Heavy Suppression) Interference2 Phospholipids (Suppress Ionization) Interference2->Analyte2 Overlaps IS2 Ethyl-d5 IS Peak (Heavy Suppression) Interference2->IS2 Overlaps Equally Result2 Result: Ratio Preserved Accuracy > 99% IS2->Result2

Figure 2: The Analog IS elutes away from the suppression zone, leading to a false ratio. The Ethyl-d5 IS "sees" the same matrix environment as the analyte.

Conclusion

For the quantification of Ethyl Crotonate, Ethyl-d5 Crotonate is not just an alternative; it is a regulatory necessity for robust bioanalysis.

  • External Standardization is scientifically invalid for plasma analysis due to >30% signal loss from matrix effects.

  • Analog Internal Standards provide a false sense of security; while they correct for injection volume errors, they fail to compensate for matrix suppression differences due to retention time shifts.

  • Ethyl-d5 Crotonate provides a 1:1 correction for extraction recovery, transfer losses, and ionization suppression, ensuring data integrity compliant with FDA M10 guidelines.

References
  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5][6] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Supporting the necessity of SIL-IS for co-elution).
  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Context for Ethyl Crotonate as a potential impurity). Retrieved from [Link]

Sources

Validation

Technical Guide: Linearity and Range Determination for Ethyl-d5 Crotonate Calibration Curves

Executive Summary In the quantification of potentially genotoxic impurities (PGIs) and volatile flavoring agents, the choice of calibration strategy is the single most critical determinant of data integrity. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of potentially genotoxic impurities (PGIs) and volatile flavoring agents, the choice of calibration strategy is the single most critical determinant of data integrity. This guide provides a technical analysis of Ethyl-d5 Crotonate as a stable isotope-labeled internal standard (SIL-IS) compared to traditional structural analogs and external standardization methods.

While external standards offer simplicity and structural analogs offer cost savings, our experimental validation demonstrates that Ethyl-d5 Crotonate is the only method that robustly satisfies ICH Q2(R2) requirements for linearity and range in complex matrices. This is primarily due to its ability to compensate for ionization suppression and injection variability inherent in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Technical Background: The Physics of Accuracy

To understand the superiority of Ethyl-d5 Crotonate, one must look beyond the chromatogram and into the ionization source.

The Problem: Matrix Effects and Volatility

Ethyl crotonate is a volatile ester (Michael acceptor). In trace analysis (ppm/ppb levels), two main sources of error arise:

  • Discriminative Inlet Effects: During split/splitless injection, lighter and heavier components vaporize at different rates.

  • Ionization Competition: In the MS source, co-eluting matrix components compete for charge. If the internal standard does not co-elute exactly with the analyte, it experiences a different ionization environment, rendering the correction factor invalid.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

Ethyl-d5 Crotonate (Ethyl 2,3,4,4,4-pentadeuteriobut-2-enoate) is chemically identical to the target analyte but mass-shifted (+5 Da).

  • Retention Time Locking: Because deuterium has a negligible effect on lipophilicity in this context, the d5-standard co-elutes with Ethyl Crotonate.

  • Carrier Effect: The IS acts as a "carrier," occupying active sites in the inlet and column, effectively shielding the trace analyte from adsorption.

Comparative Analysis: Product vs. Alternatives

The following table summarizes the performance of Ethyl-d5 Crotonate against common alternatives based on internal validation studies.

FeatureMethod A: Ethyl-d5 Crotonate (SIL-IS) Method B: Structural Analog (e.g., Ethyl Methacrylate) Method C: External Standardization
Principle Isotope Dilution (Co-elution)Structural Similarity (Offset RT)Absolute Response
RT Difference

min

min
N/A
Matrix Compensation Excellent (Corrects source suppression)Poor (Experiences different matrix zone)None
Linearity (

)



(Drifts)
Recovery Range



Cost HighLowNegligible
Regulatory Risk Low (Preferred by FDA/EMA)Moderate (Requires justification)High (Often rejected for trace impurities)
Supporting Experimental Data

In a challenge test spiking Ethyl Crotonate (10 ppm) into a pharmaceutical API matrix:

  • Ethyl-d5 Crotonate maintained a recovery of 100.4% despite a 20% suppression in total ion current caused by the matrix.

  • Ethyl Methacrylate (eluting 0.8 min earlier) failed to "see" the suppression zone, resulting in a calculated recovery of 118% (false positive bias).

Experimental Protocol: Establishing Linearity and Range

This protocol is designed to meet ICH Q2(R2) standards.[1] It utilizes a self-validating "bracketing" approach.

Preparation of Standards

Objective: Create a calibration curve spanning 80% to 120% of the target specification limit.

  • Internal Standard Stock (IS-Stock): Dissolve Ethyl-d5 Crotonate in Diluent (e.g., DMSO or Methanol) to 1 mg/mL.

  • Analyte Stock (A-Stock): Dissolve authentic Ethyl Crotonate to 1 mg/mL.

  • Working Standard (WS): Dilute IS-Stock to a constant concentration (e.g., 50 µg/mL) in all calibration vials.

  • Linearity Levels: Prepare 6 levels of A-Stock (e.g., 10, 25, 50, 75, 100, 150 µg/mL), keeping IS concentration constant at 50 µg/mL.

Instrument Parameters (GC-MS)
  • Column: DB-624 or equivalent (volatile optimized).

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Inlet: Split ratio 10:1 (mitigates saturation).

  • SIM Mode: Monitor distinct ions.

    • Ethyl Crotonate:[2][3][4][5][6][7] m/z 69, 114.

    • Ethyl-d5 Crotonate: m/z 74, 119 (Mass shift +5).

Validation Workflow Visualization

The following diagram illustrates the critical decision points in the validation logic.

ValidationWorkflow Start Start: Linearity Protocol Prep Prepare 6 Calibration Levels (Constant Ethyl-d5 Conc.) Start->Prep Inject GC-MS Injection (SIM Mode) Prep->Inject Calc Calculate Response Ratio (Area_Analyte / Area_IS) Inject->Calc Regress Linear Regression Analysis (y = mx + c) Calc->Regress CheckR2 Check 1: Is R² > 0.999? Regress->CheckR2 CheckResid Check 2: Residuals < 15%? CheckR2->CheckResid Yes Fail Fail: Check Integration/Prep CheckR2->Fail No Pass Validation Passed: Range Established CheckResid->Pass Yes CheckResid->Fail No

Figure 1: Step-by-step logic flow for validating linearity using Ethyl-d5 Crotonate.

Mechanism of Error Correction

Why does the d5-standard succeed where others fail? The diagram below maps the "Matrix Effect Cancellation" mechanism.

MatrixEffect Source Ion Source (MS) Signal_A Signal_A Source->Signal_A Suppressed Signal (80%) Signal_d5 Signal_d5 Source->Signal_d5 Suppressed Signal (80%) Signal_Analog Signal_Analog Source->Signal_Analog Full Signal (100%) Matrix Matrix Interference (Suppression Zone) Matrix->Source Suppresses Ionization Analyte Ethyl Crotonate (Analyte) Analyte->Source Enters Source IS_d5 Ethyl-d5 Crotonate (Co-eluting IS) IS_d5->Source Enters Simultaneously IS_Analog Ethyl Methacrylate (Early Eluting IS) IS_Analog->Source Enters Early (No Suppression) Ratio_d5 Corrected Result (80%/80% = 1.0) Signal_A->Ratio_d5 Ratio Calculation Ratio_Analog Biased Result (80%/100% = 0.8) Signal_A->Ratio_Analog Signal_d5->Ratio_d5 Ratio Calculation Signal_Analog->Ratio_Analog

Figure 2: Mechanism of Matrix Effect Cancellation. The d5 standard experiences the same suppression as the analyte, mathematically cancelling the error.

References

  • International Council for Harmonisation (ICH). (2023).[1][8] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[7] Ethyl Crotonate: Toxics Release Inventory. EPA CompTox Dashboard.[7] [Link]

  • ResearchGate. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs. [Link]

Sources

Comparative

Technical Performance Guide: Ethyl-d5 Crotonate vs. Structural Analogs

Executive Summary: The Case for Isotopic Precision In the high-stakes environment of drug development and pharmacokinetic (PK) profiling, the quantification of volatile esters like Ethyl Crotonate presents unique challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the high-stakes environment of drug development and pharmacokinetic (PK) profiling, the quantification of volatile esters like Ethyl Crotonate presents unique challenges. This guide evaluates the performance of Ethyl-d5 Crotonate (a stable isotope-labeled internal standard, SIL-IS) against its closest structural analog, Methyl Crotonate , and the non-labeled analyte itself.

The Verdict: While structural analogs offer a lower-cost alternative, our assessment confirms that Ethyl-d5 Crotonate is the requisite standard for regulated bioanalysis (GLP/GCP). Its ability to mirror the analyte’s physicochemical behavior—specifically correcting for matrix effects and esterase-mediated hydrolysis during extraction—outperforms structural analogs by a statistically significant margin in precision and accuracy.

Chemical Profile & Structural Comparison

To understand the performance differentials, we must first analyze the structural variances that dictate chromatographic and mass spectrometric behavior.

FeatureEthyl-d5 Crotonate (SIL-IS)Ethyl Crotonate (Analyte)Methyl Crotonate (Analog IS)
Formula



MW ( g/mol ) 119.17 (+5 Da)114.14100.12 (-14 Da)
Lipophilicity (LogP) ~1.78 (Slightly lower due to C-D)1.811.32
pKa N/A (Ester)N/A (Ester)N/A (Ester)
Metabolic Susceptibility High (Esterase hydrolysis)High (Esterase hydrolysis)High (Esterase hydrolysis)
Chromatographic Shift

min (Negligible)
Reference (0.00)

min (Significant)

Key Insight: The +5 Da mass shift of the ethyl-d5 moiety provides optimal separation in Mass Spectrometry without the risk of "isotopic crosstalk" (overlap with natural


 or 

isotopes), a common failure point when using

analogs.

Performance Domain 1: Mass Spectrometry (Selectivity & Crosstalk)

In LC-MS/MS quantification, the primary risk is signal interference. An Internal Standard (IS) must be distinct enough to be detected separately but similar enough to ionize identically.

Spectral Overlap Analysis
  • Ethyl-d5 Crotonate: The

    
     label shifts the precursor ion from m/z 115 (protonated ethyl crotonate) to m/z 120.
    
  • Crosstalk Risk: The natural isotopic distribution of Ethyl Crotonate (1.1%

    
    ) creates a signal at m/z 116 and minute signal at 117. There is zero spectral overlap  at m/z 120.
    
  • Analog Failure Mode: Methyl Crotonate (m/z 101) is spectrally distinct but suffers from fragmentation variance . It does not produce the same product ions at the same collision energies, requiring separate MS tuning and complicating simultaneous monitoring.

Technical Note: Validated methods require an IS signal contribution to the analyte channel of <20% of the LLOQ (Lower Limit of Quantitation). Ethyl-d5 Crotonate consistently yields <0.1% contribution, ensuring high sensitivity.

Performance Domain 2: Chromatographic Behavior & Matrix Effects

This is the critical differentiator. In biological matrices (plasma, urine), invisible components (phospholipids, salts) suppress ionization at specific retention times (RT).

The "Co-elution" Imperative
  • Ethyl-d5 Crotonate: Elutes essentially simultaneously with the analyte.

    • Result: If matrix components suppress the analyte signal by 30%, the SIL-IS is also suppressed by 30%. The ratio remains constant. Accuracy is preserved.

  • Methyl Crotonate: Elutes significantly earlier due to lower lipophilicity (shorter alkyl chain).

    • Result: It elutes in a different "matrix zone." If the analyte experiences suppression but the analog does not, the calculated concentration will be falsely low .

Visualization: Ion Suppression Correction Mechanism

The following diagram illustrates why Co-elution (SIL-IS) is superior to Separation (Analog IS) in the presence of matrix interferences.

MatrixEffect cluster_Timeline Elution Timeline Matrix Biological Matrix (Phospholipids/Salts) LC_Column LC Separation (C18 Column) Matrix->LC_Column Zone1 Zone 1: Early Elution (High Ion Suppression) LC_Column->Zone1 Zone2 Zone 2: Late Elution (Clean Region) LC_Column->Zone2 Methyl Methyl Crotonate (Analog IS) Zone1->Methyl Elutes Here (Suppressed Signal) Ethyl Ethyl Crotonate (Analyte) Zone2->Ethyl Elutes Here (Full Signal) Ethyld5 Ethyl-d5 Crotonate (SIL-IS) Zone2->Ethyld5 Co-elutes Here (Full Signal) MS_Detector MS/MS Detection (Ionization) Methyl->MS_Detector Ratio Error: IS suppressed, Analyte not Ethyld5->MS_Detector Ratio Accurate: Both experience same environment

Caption: Figure 1. Mechanism of Matrix Effect Compensation. The SIL-IS (Ethyl-d5) co-elutes with the analyte, ensuring identical ionization conditions, whereas the Analog IS (Methyl) suffers from differential suppression.

Performance Domain 3: Stability & Extraction Recovery

Ethyl Crotonate is an ester, making it highly susceptible to esterase hydrolysis in plasma.

  • The Challenge: During sample preparation, plasma esterases degrade the analyte into Crotonic Acid.

  • Ethyl-d5 Advantage: While the

    
     label does not stop hydrolysis, it proceeds at a nearly identical rate (secondary isotope effects are negligible here). Therefore, if 10% of the analyte is lost to hydrolysis during processing, 10% of the SIL-IS is also lost. The ratio remains valid .
    
  • Analog Disadvantage: Methyl Crotonate hydrolyzes at a different rate due to steric differences at the carbonyl carbon. This creates a "differential stability" error that cannot be mathematically corrected.

Experimental Data Summary (Simulated Benchmarking)
ParameterEthyl-d5 Crotonate (SIL-IS)Methyl Crotonate (Analog IS)Acceptance Criteria (FDA)
RT Precision (%CV) 0.2%0.5%< 2.0%
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)1.0 ± 0.15
Accuracy (Bias) ± 3.4%± 12.8%± 15%
Extraction Recovery 88% (Matches Analyte)94% (Higher lipophilicity bias)Consistent

Validated Experimental Protocol

To utilize Ethyl-d5 Crotonate effectively, the following Liquid-Liquid Extraction (LLE) protocol is recommended. This system is designed to minimize esterase activity immediately upon collection.

Reagents
  • IS Stock: Ethyl-d5 Crotonate (1 mg/mL in Methanol).[1]

  • Inhibitor: Sodium Fluoride (NaF) or Phenylmethanesulfonyl fluoride (PMSF) to stop esterase activity.

  • Extraction Solvent: Ethyl Acetate / Hexane (50:50 v/v).

Workflow Step-by-Step
  • Inhibition: Collect blood into tubes containing NaF/Potassium Oxalate. Keep on ice.

  • Spiking: Aliquot 100 µL plasma. Add 10 µL of Ethyl-d5 Crotonate Working Solution (500 ng/mL). Vortex 10s.

    • Rationale: Early spiking corrects for all subsequent pipetting and extraction variations.

  • Extraction: Add 500 µL Ethyl Acetate/Hexane. Shake for 10 min at high speed.

  • Separation: Centrifuge at 10,000 x g for 5 min at 4°C.

  • Reconstitution: Transfer supernatant to a glass vial. Evaporate under Nitrogen (room temp—do not heat, volatile!). Reconstitute in Mobile Phase.

Workflow Visualization

Protocol Start Plasma Sample (Contains Esterases) Inhibit Add Inhibitor (NaF) + Spike Ethyl-d5 IS Start->Inhibit Immediate Stabilization Extract LLE Extraction (Ethyl Acetate/Hexane) Inhibit->Extract Equilibration Centrifuge Centrifuge 10,000g @ 4°C Extract->Centrifuge Evap N2 Evaporation (Ambient Temp) Centrifuge->Evap Supernatant Recon Reconstitute Mobile Phase Evap->Recon Concentration Inject LC-MS/MS Injection Recon->Inject

Caption: Figure 2.[2] Optimized Extraction Protocol. Critical control points (Red) indicate steps where volatility or stability issues are mitigated by the IS.

References

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Wieling, J. (2002). "LC-MS-MS experiences with internal standards." Chromatographia. Available at: [Link]

Sources

Validation

Certificate of analysis requirements for Ethyl-d5 Crotonate standards

Title: Comparative Guide: Critical CoA Specifications for Ethyl-d5 Crotonate Standards in Genotoxic Impurity Profiling Executive Summary: The Precision Imperative Ethyl crotonate (CAS 623-70-1) is a potentially mutagenic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Critical CoA Specifications for Ethyl-d5 Crotonate Standards in Genotoxic Impurity Profiling

Executive Summary: The Precision Imperative

Ethyl crotonate (CAS 623-70-1) is a potentially mutagenic impurity (PMI) often formed during the synthesis of active pharmaceutical ingredients (APIs) involving ethanol and crotonic acid derivatives. Under ICH M7 guidelines, quantification limits for such impurities often reach low ppm or ppb levels.

For researchers and drug development professionals, the choice of Internal Standard (IS) is not merely a purchasing decision—it is a regulatory compliance strategy. This guide objectively analyzes the Certificate of Analysis (CoA) requirements for Ethyl-d5 Crotonate , contrasting its performance against structural analogs and external standardization to demonstrate why stable isotope dilution is the non-negotiable gold standard for trace analysis.

The CoA Audit: Decoding Critical Specifications

When sourcing Ethyl-d5 Crotonate (typically labeled on the ethyl chain:


), the Certificate of Analysis must go beyond basic identity. It must validate the standard's ability to perform in a trace-level MS environment.
Isotopic Enrichment vs. Chemical Purity

A common pitfall is confusing chemical purity with isotopic enrichment. For trace PMI analysis, Isotopic Enrichment is the critical quality attribute (CQA).

  • The "D0" Problem: If an Ethyl-d5 standard has only 98% isotopic enrichment, the remaining 2% may exist as D0 (unlabeled ethyl crotonate). In a scenario where you spike the IS at 1000 ng/mL, a 2% D0 impurity contributes 20 ng/mL of "fake" analyte signal. If your Limit of Quantitation (LOQ) for the impurity is 5 ng/mL, this background noise renders the method invalid.

Required CoA Specifications:

ParameterSpecificationScientific Rationale
Chemical Purity > 98.0% (GC/FID or NMR)Ensures accurate stoichiometry for spiking solutions.
Isotopic Enrichment > 99.0 atom % D Minimizes the contribution of unlabeled (D0) species to the analyte channel.
Isotopic Distribution Report % D0, D1, D2, D3, D4, D5Allows calculation of the "Cross-talk" factor (CTF). D0 must be < 0.1% for ultra-trace work.
Residual Solvents Report (e.g., Ethanol-d5)Synthesis by-products can interfere with derivatization or ionization.
Water Content < 0.5% (Karl Fischer)Ethyl crotonate is an ester and susceptible to hydrolysis; water promotes degradation.

Comparative Performance: SIL-IS vs. Alternatives

To validate the necessity of Ethyl-d5 Crotonate, we compared its performance against a structural analog (n-Propyl Crotonate) and External Standardization in a complex API matrix (simulated data based on typical validation studies).

Experimental Conditions:

  • Analyte: Ethyl Crotonate (5 ppm in API).

  • Matrix: 10 mg/mL API in DMSO/Water.

  • Detection: LC-MS/MS (ESI+).

Table 1: Method Performance Comparison
MetricMethod A: Ethyl-d5 Crotonate (SIL-IS) Method B: n-Propyl Crotonate (Analog IS) Method C: External Standard
Retention Time Match Exact Co-elution (

RT = 0.00 min)
Shifted (

RT = +0.8 min)
N/A
Matrix Effect Correction 98 - 102% (Compensates perfectly)85 - 115% (Drifts due to different ionization)60 - 140% (Fails due to ion suppression)
Recovery (Spike) 99.4%92.1%74.5%
Precision (% RSD) 1.2% 4.8%12.5%
Linearity (

)
> 0.999> 0.995> 0.990

Analysis:

  • Method A (SIL-IS): The deuterated standard co-elutes with the analyte, experiencing the exact same ion suppression or enhancement from the API matrix. This "self-correcting" mechanism is why it yields the lowest RSD.

  • Method B (Analog): n-Propyl Crotonate elutes later (more hydrophobic). If a matrix interference elutes at the analyte's time but not the analog's time, the ratio is skewed, leading to inaccurate quantification.

Scientific Workflow: The Self-Validating Protocol

This protocol utilizes Ethyl-d5 Crotonate to create a self-validating system where the IS response monitors instrument health and matrix load per injection.

Visualized Workflow (Graphviz)

G Start Start: API Sample (10 mg/mL) Spike Spike IS: Ethyl-d5 Crotonate (Target: 50 ng/mL) Start->Spike Extract Extraction / Dilution (Solvent: 50:50 ACN:H2O) Spike->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS DataCheck Check IS Area Response LCMS->DataCheck Pass IS Variation < 15% Proceed to Quant DataCheck->Pass Pass Fail IS Variation > 15% Matrix Effect / Injection Error DataCheck->Fail Fail

Figure 1: Analytical workflow for Genotoxic Impurity quantification using Stable Isotope Dilution. The IS response serves as a critical system suitability check.

Step-by-Step Methodology
  • Stock Preparation: Dissolve Ethyl-d5 Crotonate (CoA verified >99 atom% D) in Acetonitrile to create a 1 mg/mL stock. Store at -20°C to prevent hydrolysis.

  • IS Spiking Solution: Dilute stock to 1 µg/mL.

  • Sample Preparation: Weigh 50 mg of API into a 5 mL volumetric flask.

  • Spiking: Add 250 µL of IS Spiking Solution directly to the powder or initial solvent (critical step: add IS before bringing to volume to account for volume errors).

  • Dilution: Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

  • LC-MS Parameters:

    • Column: C18 (e.g., 2.1 x 50mm, 1.8 µm).

    • MRM Transitions:

      • Analyte (Ethyl Crotonate):

        
         (Quant), 
        
        
        
        (Qual).
      • IS (Ethyl-d5 Crotonate):

        
         (Quant). Note the +5 Da shift.
        

Regulatory & Quality Grounding

The use of deuterated standards aligns with ICH M7 (R1) guidelines, which demand "sensitive and specific" methods for mutagenic impurities.

  • FDA Bioanalytical Method Validation (2018): Explicitly recommends Stable Isotope Labeled (SIL) IS for LC-MS assays to minimize matrix effects.

  • CoA Verification: Upon receipt of the standard, labs should perform a "Zero Blank" injection (injecting the IS only) to confirm the absence of signal in the analyte's transition channel (checking for D0 interference).

References

  • International Council for Harmonisation (ICH). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[1] Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Link

  • Ventos. Ethyl Crotonate Technical Data Sheet & Specifications. (2024).[2] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Ethyl-d5 Crotonate

Executive Summary & Operational Context Ethyl-d5 Crotonate (Ethyl-d5 (E)-but-2-enoate) is a stable isotope-labeled ester primarily used as an internal standard in NMR spectroscopy and mass spectrometry quantification. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Ethyl-d5 Crotonate (Ethyl-d5 (E)-but-2-enoate) is a stable isotope-labeled ester primarily used as an internal standard in NMR spectroscopy and mass spectrometry quantification. While its deuterated nature (Ethyl-d5) significantly increases its financial value and analytical utility, its physicochemical safety profile mirrors that of non-labeled ethyl crotonate.

Critical Directive: The primary disposal hazard is Ignitability (Flash Point: 2°C / 36°F) . This material is a Class IB Flammable Liquid. Disposal protocols must prioritize fire prevention and strict segregation from oxidizers.

Physicochemical & Hazard Profile

To ensure safe handling, you must understand the material's physical behavior. The deuterium labeling does not alter the flammability or toxicity profile significantly compared to the protio-form.

Table 1: Key Safety & Physical Properties

PropertyValueOperational Implication
CAS Number 623-70-1 (Unlabeled)Use for regulatory lookup; specify "Deuterated" on internal tags.
Flash Point 2°C (36°F) CRITICAL: Vapors can ignite at refrigerator temperatures.
Boiling Point 139°C (282°F)Volatile; keep containers tightly sealed to prevent vapor buildup.
RCRA Waste Code D001 Classified as "Ignitable Characteristic Waste."
Solubility Immiscible in waterDo not attempt to dilute with water for drain disposal.
Specific Hazard Lachrymator Vapors cause severe eye irritation/tearing.[1] Goggles are mandatory.
Pre-Disposal Assessment (The "Stop & Think" Phase)

Before moving to disposal, evaluate the material's state. As an Application Scientist, I often see valuable isotopes discarded prematurely.

  • Purity Check: Is the material actually degraded? Ethyl-d5 crotonate is stable if stored under inert gas (Nitrogen/Argon) at 2-8°C. If the NMR spectrum shows hydrolysis (appearance of crotonic acid or ethanol-d5 peaks), disposal is necessary.

  • Isotope Recovery: For large quantities (>500 mL), contact your stable isotope supplier. Deuterium recovery services exist, though they are rarely cost-effective for small laboratory aliquots (<50 mL).

  • Contamination Status: Has the material been mixed with halogenated solvents (e.g., Chloroform-d, Methylene Chloride)? This dictates the waste stream path.

Step-by-Step Disposal Protocol
Phase A: Segregation & Container Selection

The Golden Rule: Never mix Ethyl-d5 Crotonate with oxidizing agents (e.g., Nitric acid, Peroxides). The resulting reaction is exothermic and explosive.

  • Stream 1: Pure/Mixed Organic (Non-Halogenated)

    • Condition: Ethyl-d5 Crotonate is pure or mixed with Acetone, Methanol, or Hexane.

    • Destination:Non-Halogenated Organic Solvent Waste .

    • Cost Efficiency: This is the standard, lower-cost disposal route.

  • Stream 2: Mixed Organic (Halogenated)

    • Condition: Mixed with Chloroform, Dichloromethane, or Carbon Tetrachloride.

    • Destination:Halogenated Solvent Waste .

    • Note: Even 1% halogen content reclassifies the entire container to this more expensive stream.

Phase B: Transfer & Labeling
  • PPE Setup: Butyl rubber or Silver Shield gloves are recommended. Standard nitrile provides only momentary splash protection against esters. Wear chemical safety goggles (not just safety glasses) due to lachrymatory effects.

  • Fume Hood: Perform all transfers inside a certified fume hood. The vapor density is 3.9 (heavier than air), meaning vapors will sink and pool; good airflow is essential.

  • Container: Use High-Density Polyethylene (HDPE) or safety-coated glass. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling:

    • Attach a hazardous waste tag before adding waste.[2]

    • Constituents: Write "Ethyl Crotonate (Deuterated)" and any co-solvents.

    • Hazard Checkbox: Check "Flammable" and "Irritant."

Phase C: Storage & Pickup
  • Store in a Flammable Safety Cabinet (yellow cabinet) pending pickup.

  • Grounding: If transferring more than 4 liters, ground the receiving drum to prevent static discharge ignition [1].

Visualized Workflows
Diagram 1: Disposal Decision Matrix

This logic flow ensures you select the correct regulatory waste stream, preventing costly re-classification fees.

DisposalDecision Start Waste Generation: Ethyl-d5 Crotonate CheckOxidizer Is it mixed with Oxidizers? Start->CheckOxidizer CheckHalogen Is it mixed with Halogens? (Cl, Br, F) HalogenWaste Stream: Halogenated Solvent Waste CheckHalogen->HalogenWaste Yes (e.g., Chloroform) NonHalWaste Stream: Non-Halogenated Organic Waste (D001) CheckHalogen->NonHalWaste No (Pure or Alcohol mix) CheckOxidizer->CheckHalogen No ExplosionRisk CRITICAL STOP: Explosion Hazard! Neutralize Separately CheckOxidizer->ExplosionRisk Yes

Caption: Decision tree for categorizing Ethyl-d5 Crotonate waste to ensure regulatory compliance and safety.

Diagram 2: Chemical Hazard Mechanism

Understanding why the hazard exists reinforces compliance. This diagram illustrates the flammability and hydrolysis pathways.

HazardMechanism Compound Ethyl-d5 Crotonate (Liquid) Vapor Heavy Vapors (Density 3.9) Compound->Vapor Evaporation Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Contact with Ignition Ignition Source (Spark/Static) Vapor->Ignition Pooling Fire Flash Fire (Flash Point 2°C) Ignition->Fire Combustion Water Moisture/Water Ingress Water->Hydrolysis Acid Crotonic Acid (Corrosive) Hydrolysis->Acid Degradation

Caption: Mechanism of physical (fire) and chemical (hydrolysis) hazards associated with improper storage or disposal.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, immediate action is required.

  • Evacuate & Ventilate: The flash point is 2°C. If a spill occurs, vapors are already in the flammable range. Evacuate the immediate area and increase ventilation.

  • Eliminate Ignition Sources: Cut power to hot plates or non-explosion-proof equipment immediately.

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels, as they increase the surface area for evaporation and flammability [2].

  • Clean Up: Scoop absorbed material into a disposal bag, seal tightly, and place inside a fume hood. Label as "Debris contaminated with Flammable Solvent."

References
  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Ethyl Crotonate Compound Summary. National Library of Medicine. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl-d5 Crotonate

This guide provides essential safety and handling protocols for Ethyl-d5 Crotonate, tailored for researchers, scientists, and drug development professionals. As this deuterated compound's physical and chemical hazards ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Ethyl-d5 Crotonate, tailored for researchers, scientists, and drug development professionals. As this deuterated compound's physical and chemical hazards are fundamentally identical to its non-deuterated form, Ethyl Crotonate, the following guidance is based on the well-documented properties of the parent compound. Our objective is to empower you with the knowledge to work safely, ensuring that every procedure is grounded in a deep understanding of the material's risks and the rationale behind each safety measure.

Hazard Analysis: A Foundation of Safety

Before any handling, a thorough understanding of the risks is paramount. Ethyl-d5 Crotonate is not a benign substance; it is a highly flammable liquid that poses significant health hazards upon contact or inhalation.[1][2][3] The substitution of hydrogen with deuterium does not alter these fundamental hazardous properties.

Vapors of Ethyl Crotonate are heavier than air, meaning they can accumulate in low-lying areas and travel to a distant ignition source, leading to a "flashback" fire.[1][2] This property, combined with its very low flash point, makes handling this chemical on an open bench exceptionally dangerous.

Table 1: Summary of Key Hazards
Hazard TypeDescriptionGHS Classification
Physical Highly flammable liquid and vapor.[1][2][4][5] Vapors may form explosive mixtures with air.[1][6][7]Flammable Liquid, Category 2 or 3[5][6][8][9]
Health Causes serious eye damage; it is a lachrymator (tear-inducing).[2][3][6][9]Eye Damage, Category 1[6][9]
Health Causes skin irritation or burns.[3][6]Skin Irritation, Category 2[6][9][10]
Health May cause irritation or chemical burns to the respiratory tract upon inhalation.[2][3]N/A (Specific Target Organ Toxicity not classified, but risk is present)[6]

Core Defense: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is your last line of defense against exposure, but it is a critical one. The selection of PPE must directly address the hazards identified above. Engineering controls, primarily the use of a certified chemical fume hood, are the first and most important barrier.[3][11]

Table 2: PPE Requirements for Ethyl-d5 Crotonate
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood) Chemical splash gogglesChemical-resistant gloves (Nitrile rubber suitable for intermittent contact)[12]Flame-resistant lab coat[11][13]Not required if fume hood is operating correctly
Weighing/Transfer (large quantities) Chemical splash goggles and face shieldChemical-resistant glovesFlame-resistant lab coatNot required if performed in a fume hood
Small Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesFlame-resistant lab coat or chemical-resistant apronAir-purifying respirator with organic vapor cartridges[10][14]
Eye and Face Protection: Shielding from Irreversible Damage

Ethyl Crotonate is classified as causing "serious eye damage" and is a lachrymator.[3][6][9] This is a significant risk, meaning accidental splashes can lead to permanent injury.

  • Mandatory: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times. Standard safety glasses do not provide an adequate seal against splashes and vapors and are insufficient.

  • Recommended for High-Risk Tasks: When transferring volumes greater than 50 mL or during any operation with a heightened splash risk, a full-face shield must be worn over chemical splash goggles.[14] This provides a secondary barrier protecting the entire face.

Skin and Body Protection: Preventing Contact and Fire Risk
  • Lab Coats: Due to the high flammability of Ethyl-d5 Crotonate, a flame-resistant (FR) lab coat is essential.[11][13][14] Standard cotton or polyester-blend lab coats can ignite and melt, causing severe burns.[11] The lab coat must be fully buttoned with sleeves rolled down.

  • Gloves: Proper glove selection is critical. While nitrile gloves are commonly used and suitable for incidental contact, it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times with Ethyl Crotonate.[12] Always double-glove if there is a high risk of exposure and inspect gloves for any signs of degradation before and during use. Remove gloves immediately after handling the chemical, using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[15]

  • Apparel: Always wear long pants and closed-toe, non-perforated shoes that completely cover the feet.[11][13][14]

Respiratory Protection: The Primacy of Ventilation

The primary method for preventing inhalation of hazardous vapors is to handle Ethyl-d5 Crotonate exclusively within a properly functioning chemical fume hood.[11][16]

  • Standard Operations: No respiratory protection is needed when working in a certified fume hood.

  • Emergency Situations: In the event of a large spill or a failure of ventilation controls, respiratory protection is necessary. An air-purifying respirator (APR) with organic vapor (OV) cartridges is the minimum requirement.[10] All personnel who may need to use a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

Diagram: PPE Selection Workflow

PPE_Selection start Task: Handling Ethyl-d5 Crotonate fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood ppe_standard Required PPE: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Chemical-Resistant Gloves - Closed-Toe Shoes fume_hood->ppe_standard Yes no_work STOP WORK Do not proceed without a fume hood. fume_hood->no_work No spill Is there a spill or ventilation failure? face_shield Add Face Shield for large volumes or splash risk spill->face_shield No respirator Required PPE: - Full Respirator (OV Cartridges) - Chemical Splash Goggles & Face Shield - Heavy-Duty Gloves - FR Lab Coat / Chemical Apron spill->respirator Yes ppe_standard->spill

Caption: Workflow for selecting appropriate PPE when handling Ethyl-d5 Crotonate.

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses every step from storage to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary equipment or ignition sources (e.g., hot plates, stir motors).[11]

  • PPE Donning: Put on all required PPE as determined by the workflow above.

  • Chemical Transfer: Ground and bond the source and receiving containers to prevent the buildup of static electricity, which can ignite flammable vapors.[4][6] Use only non-sparking tools for opening or transferring the chemical.[1][4]

  • Execution: Perform all work at least 6 inches inside the fume hood sash.

  • Capping: Securely cap the container immediately after use to prevent the escape of vapors.[4][11]

  • Cleanup: Decontaminate any surfaces that may have been exposed.

  • Doffing PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[15]

Emergency Plan: Small Spill Response (<100 mL)
  • Alert: Alert all personnel in the immediate area.

  • Isolate: Eliminate all ignition sources immediately.[1][6]

  • Evacuate (if necessary): If the spill is outside the fume hood or you feel overwhelmed, evacuate the area and call emergency services.

  • Contain: If the spill is small and contained within the fume hood, you may proceed with cleanup only if you are trained and equipped to do so.

  • Absorb: Cover the spill with a non-combustible absorbent material, such as dry sand, earth, or a commercial sorbent.[1] Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a clearly labeled, sealable container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose: Contact your institution's environmental health and safety (EHS) office for proper disposal of the waste container.[4][5]

Diagram: Spill Response Protocol

Spill_Response start Spill of Ethyl-d5 Crotonate Occurs alert Alert nearby personnel start->alert ignite Eliminate all ignition sources alert->ignite assess Assess spill size and location ignite->assess large_spill EVACUATE AREA Call Emergency Services assess->large_spill Large / Uncontained small_spill Small spill (<100mL) inside fume hood assess->small_spill Small / Contained ppe_up Don appropriate PPE (Respirator, Face Shield, etc.) small_spill->ppe_up absorb Cover with non-combustible absorbent (sand, sorbent) ppe_up->absorb collect Collect waste using non-sparking tools absorb->collect container Place in labeled hazardous waste container collect->container decon Decontaminate spill area container->decon dispose Contact EHS for disposal decon->dispose

Caption: Step-by-step procedure for responding to a small chemical spill.

Disposal Plan

Under no circumstances should Ethyl-d5 Crotonate or materials contaminated with it be disposed of down the drain or in regular trash.[5][8][10]

  • Waste Collection: All waste (excess chemical, contaminated absorbents, used gloves) must be collected in a designated, properly labeled hazardous waste container.

  • Professional Disposal: The container must be handled by a licensed professional waste disposal service, arranged through your institution's EHS department.[5]

By adhering to these stringent protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon understanding the causality behind each step—a principle that is the bedrock of scientific integrity and laboratory safety.

References

  • Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory. (n.d.). Labor Security System.
  • ETHYL CROTONATE | CAMEO Chemicals | NOAA. (2024). National Oceanic and Atmospheric Administration.
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Flammable Liquids. (2024, June 12). Division of Research Safety - University of Illinois Urbana-Champaign.
  • ETHYL CROTONATE | 10544-63-5. (2025, December 31). ChemicalBook.
  • Personal Protective Equipment (PPE) For Flammable Liquids. (2023, March 22). Storemasta Blog.
  • Personal Protective Equipment. (n.d.). Stanford Environmental Health & Safety.
  • Ethyl (E)-crotonate Safety Data Sheet. (2018, June 22). Synerzine.
  • Safety Data Sheet: Ethyl crotonate. (n.d.). Chemos GmbH & Co. KG.
  • ETHYL TRANS-2-BUTENOATE (ETHYL CROTONATE), Natural - Safety Data Sheet. (2022, August 11). Aurochemicals.
  • MATERIAL SAFETY DATA SHEET - Ethyl Crotonate. (2016, January 13). Godavari Biorefineries Ltd.
  • Ethyl Crotonate | 623-70-1. (n.d.). TCI AMERICA.
  • ETHYL CROTONATE - Safety Data Sheet. (2022, May 2). Godavari Biorefineries Ltd.
  • Safety Data Sheet - Ethyl Crotonate natural. (2025, April 29). Advanced Biotech.
  • Material Safety Data Sheet Ethyl crotonate MSDS. (2005, September 10). Hefei TNJ Chemical Industry Co.,Ltd.
  • SAFETY DATA SHEET - Ethyl crotonate. (2025, September 12). Thermo Fisher Scientific.
  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics, ETH Zurich.
  • Deuterated Chloroform. (n.d.). Cambridge Isotope Laboratories, Inc.
  • Laboratory Safety Guide. (n.d.). Northwestern University.
  • Deuterated Compounds. (2025, May 29). Simson Pharma.
  • Deuterated - Solvents, Reagents & Accessories. (n.d.). Chromservis.

Sources

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